DPPC-d9-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C40H80NO8P |
|---|---|
Poids moléculaire |
743.1 g/mol |
Nom IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3 |
Clé InChI |
KILNVBDSWZSGLL-IFKPPQQBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Deuterated Dipalmitoylphosphatidylcholine (DPPC)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated dipalmitoylphosphatidylcholine (d-DPPC), a critical tool in various research and pharmaceutical applications. This document details established methodologies, presents quantitative data for comparison, and offers step-by-step experimental protocols.
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Its deuterated analogues, where hydrogen atoms are replaced by deuterium, are invaluable probes in biophysical studies utilizing techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. These methods leverage the different scattering and magnetic properties of deuterium to elucidate the structure and dynamics of lipid bilayers, protein-lipid interactions, and the mechanisms of drug delivery systems. This guide focuses on the chemical synthesis and subsequent purification of high-purity deuterated DPPC.
Synthesis of Deuterated Dipalmitoylphosphatidylcholine
The primary route for synthesizing chain-deuterated DPPC (where the acyl chains are deuterated, commonly denoted as d62-DPPC) involves the esterification of a glycerophosphocholine backbone with deuterated palmitic acid.
Chemical Synthesis via Condensation Reaction
A robust method for the synthesis of DPPC involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[2] To produce deuterated DPPC, deuterated palmitic acid is used as a starting material.
Experimental Protocol:
Materials:
-
Glycerol phosphono choline (GPC)
-
Perdeuterated palmitic acid (d31-palmitic acid)
-
4-Dimethylaminopyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Chloroform (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask, combine 50g of glycerol phosphono choline, 200g of perdeuterated palmitic acid, and 95g of DMAP in 1000mL of anhydrous chloroform.[2]
-
Inert Atmosphere: Equip the flask with a magnetic stirrer and purge the system with argon or nitrogen gas to establish an inert atmosphere.[2]
-
Reagent Preparation: In a separate flask, dissolve 165g of DCC in 1000mL of anhydrous chloroform.[2]
-
Reaction Initiation: While stirring the GPC/palmitic acid mixture, rapidly add the DCC solution.[2]
-
Reaction Conditions: Maintain the reaction temperature below 20°C and protect the reaction from light. Allow the reaction to proceed for 5 hours.[2] A large amount of white, insoluble solid (dicyclohexylurea, DCU) will precipitate during the reaction.[3]
-
Reaction Termination and Crude Product Isolation:
-
Filter the reaction mixture to remove the precipitated DCU.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a yellow, viscous liquid.[3]
-
Triturate the viscous liquid with acetone (e.g., 300mL for a 13g crude product) for approximately 10 hours. This will precipitate a large amount of white solid, which is the crude d-DPPC.[3]
-
Filter the solid and dry under vacuum to yield the crude product.[3]
-
Purification of Deuterated Dipalmitoylphosphatidylcholine
Purification of the crude d-DPPC is crucial to remove unreacted starting materials, byproducts like DCU, and any side products. Two common methods are recrystallization/precipitation and silica gel column chromatography.
Purification by Recrystallization/Precipitation
This method relies on the differential solubility of DPPC and impurities in a solvent/anti-solvent system.
Experimental Protocol:
Materials:
-
Crude deuterated DPPC
-
Dichloromethane (DCM)
-
Methyl tertiary butyl ether (MTBE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the crude d-DPPC (e.g., 130g) in dichloromethane (e.g., 1300mL) by heating and stirring at approximately 40°C.[2]
-
Hot Filtration: Filter the hot solution to remove any remaining insoluble impurities.[2]
-
Precipitation: Reheat the filtrate to reflux. Slowly add an anti-solvent, such as MTBE (e.g., 1600mL), to the refluxing solution.[2] As the anti-solvent is added, the solution will become turbid, and a white solid will begin to precipitate.[2]
-
Crystallization and Isolation: Continue stirring while the mixture slowly cools to room temperature to allow for complete precipitation. Filter the precipitated solid while still warm (hot filtration is also an option) to collect the purified d-DPPC.[2]
-
Drying: Dry the purified solid under vacuum. A typical yield for this process is approximately 70.77%, with a purity of >99% as determined by HPLC.[2]
Purification by Silica Gel Column Chromatography
For higher purity requirements, silica gel column chromatography is an effective method for separating DPPC from other lipids and impurities.
Experimental Protocol:
Materials:
-
Crude deuterated DPPC
-
Silica gel (100-200 mesh)
-
n-Hexane
-
Isopropanol
-
Water
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase (a ternary mixture of n-hexane:isopropanol:water, e.g., 1:1:0.16 by volume).[4] Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude d-DPPC in a minimal amount of the mobile phase. The optimal loading capacity is approximately 0.086 g of PC per gram of silica gel.[4] Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase at a flow rate of approximately 0.382 cm/min.[4]
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of DPPC using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing pure d-DPPC and evaporate the solvent under reduced pressure to obtain the purified product. This method can achieve a purity of up to 85%.[4]
Data Presentation
The following table summarizes quantitative data from the synthesis and characterization of deuterated DPPC.
| Parameter | Method | Value | Reference |
| Synthesis Yield | Chemical Synthesis (DCC/DMAP) | 70.77% | [2] |
| Purity | Chemical Synthesis (DCC/DMAP) with Recrystallization | > 99% (by HPLC) | [2] |
| Purity | Silica Gel Chromatography | up to 85% | [4] |
| Deuterium Enrichment | Commercially available d62-DPPC | ≥ 97% | [5] |
| Molecular Formula | d62-DPPC | C40H18D62NO8P | [5] |
| Molecular Weight | d62-DPPC | 796.4 g/mol | [5] |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the chemical synthesis and purification of deuterated DPPC.
Pulmonary Surfactant Biosynthesis Pathway
DPPC is the principal component of pulmonary surfactant, which is essential for respiratory function. The biosynthesis of DPPC in alveolar type II cells occurs through the Kennedy pathway (de novo synthesis) and a remodeling pathway.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Physical Characteristics of Colfosceril-d9 Palmitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Colfosceril-d9 Palmitate. The information is compiled from various sources to assist researchers and professionals in drug development and related scientific fields.
Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is a major phospholipid component of lung surfactant.[1] The deuterated form, Colfosceril-d9 Palmitate, incorporates nine deuterium atoms in the choline head group, making it a valuable tool in various research applications, including mass spectrometry-based lipidomics.
Quantitative Physical Characteristics
The following table summarizes the key physical and chemical properties of Colfosceril-d9 Palmitate.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₇₁D₉NO₈P | [2] |
| Molecular Weight | 743.09 g/mol | [2] |
| Appearance | Powder | |
| Purity | ≥98% | |
| Solubility | Chloroform, Dichloromethane, DMSO | |
| Storage Conditions | 2-8°C, Protected from air and light |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physical characteristics of liposomal components like Colfosceril-d9 Palmitate. Below are methodologies for key experiments.
1. Determination of Melting Point (Slip Point Method)
The slip point is a common method for determining the melting point of fats and lipids, which often melt over a range of temperatures.[3]
-
Objective: To determine the temperature at which a column of the solid sample begins to rise in a capillary tube when heated in a controlled manner.[3]
-
Apparatus: Capillary tubes, thermometer, water bath (beaker with water), hot plate.[3][4]
-
Procedure:
-
A small amount of the Colfosceril-d9 Palmitate powder is introduced into a capillary tube.
-
The capillary tube is cooled to ensure the solidification of the sample.[3]
-
The tube is then attached to a thermometer and submerged in a water bath.[3]
-
The water bath is heated slowly and stirred continuously.[3][4]
-
The temperature at which the fat column begins to rise in the capillary tube is recorded as the slip point.[3]
-
2. Solubility Assessment
The solubility of a lipid is determined by its interaction with various solvents of different polarities.
-
Objective: To determine the solubility of Colfosceril-d9 Palmitate in aqueous and organic solvents.
-
Apparatus: Test tubes, vortex mixer, selection of solvents (e.g., water, ethanol, chloroform).[5][6]
-
Procedure:
-
A small, measured amount of Colfosceril-d9 Palmitate is added to separate test tubes.[5]
-
A specific volume of each solvent is added to the respective test tubes.[5]
-
The tubes are agitated using a vortex mixer to facilitate dissolution.[5]
-
The solutions are observed for clarity, indicating solubility, or for the presence of a precipitate or distinct layers, indicating insolubility.[5] Lipids are generally soluble in non-polar organic solvents and insoluble in polar solvents like water.[6]
-
3. Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of molecules like Colfosceril-d9 Palmitate.[7]
-
Objective: To obtain ¹H and ³¹P NMR spectra to confirm the molecular structure and isotopic labeling.
-
Apparatus: NMR spectrometer, NMR tubes, deuterated solvents (e.g., CDCl₃).
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent and placed in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
¹H NMR is used to identify the protons in the molecule. The absence of a signal for the N-methyl protons and the presence of characteristic signals for the fatty acid chains and glycerol backbone would confirm the structure.[8]
-
³¹P NMR can be used to analyze the phosphate group.
-
The data is processed and analyzed to confirm the expected chemical shifts and coupling constants for the Colfosceril-d9 Palmitate structure. NMR can provide direct correlation between signal intensity and molar concentration, making it highly quantitative without the need for calibration curves.[7]
-
4. Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is used to determine the precise molecular weight of a compound and to confirm its elemental composition.
-
Objective: To verify the molecular weight of Colfosceril-d9 Palmitate.
-
Apparatus: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).
-
Procedure:
-
The sample is dissolved in an appropriate solvent.
-
The solution is introduced into the mass spectrometer. Desorption electrospray ionization (DESI) is a suitable technique for lipid analysis.[9]
-
The instrument ionizes the molecules and separates them based on their mass-to-charge ratio.
-
The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of Colfosceril-d9 Palmitate (743.09 Da).[2]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quality control analysis of a batch of Colfosceril-d9 Palmitate.
References
Decoding the Certificate of Analysis for Colfosceril-d9 Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Colfosceril-d9 Palmitate, a deuterated analog of the primary component of pulmonary surfactant, dipalmitoylphosphatidylcholine (DPPC), serves as a critical internal standard in pharmacokinetic and metabolic studies. A Certificate of Analysis (CoA) for this compound is a vital document that guarantees its identity, purity, and overall quality. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for Colfosceril-d9 Palmitate, ensuring its proper evaluation and use in a research setting.
Understanding the Compound
Colfosceril Palmitate, or DPPC, is a phospholipid that is essential for reducing surface tension in the alveoli of the lungs, preventing their collapse during expiration.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms on the terminal methyl group of one of the palmitate chains have been replaced with deuterium atoms. This isotopic labeling makes the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry, a crucial feature for its use as an internal standard in quantitative analyses.
Quantitative Data Summary
A Certificate of Analysis for Colfosceril-d9 Palmitate provides a summary of the quantitative tests performed to ensure the quality of a specific batch. The following tables outline the typical tests and their acceptable limits.
Table 1: Identification and Physicochemical Properties
| Test | Specification | Result |
| Appearance | White to off-white powder | Conforms |
| Solubility | Soluble in chloroform and methanol | Conforms |
| Molecular Formula | C₄₀H₇₁D₉NO₈P | Conforms |
| Molecular Weight | 743.1 g/mol | Conforms |
| Melting Point | Approx. 41°C | 41.5°C |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-ELSD | ≥ 98.0% | 99.5% |
| Isotopic Purity (d9) | Mass Spectrometry | ≥ 98.0% | 99.2% |
| Isotopic Distribution | Mass Spectrometry | d0-d8 ≤ 2.0% | Conforms |
| Related Substances | HPLC-ELSD | Any single impurity ≤ 0.5% | < 0.1% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.8% |
Experimental Protocols
The accuracy and reliability of the data presented in the CoA depend on the meticulous execution of various analytical methods. Below are detailed descriptions of the key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is employed to separate and quantify Colfosceril-d9 Palmitate from any potential impurities.[4][5][6][7][8] An Evaporative Light Scattering Detector (ELSD) is often used for detection as phospholipids lack a strong UV chromophore.[6]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 50:50 v/v)
-
-
Gradient Program: A typical gradient might start at 80% B, increasing to 100% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
-
Quantification: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Mass Spectrometry for Isotopic Purity Determination
Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic purity of Colfosceril-d9 Palmitate.[9][10][11][12]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol with 0.1% formic acid, and infused directly into the mass spectrometer or injected via an HPLC system.
-
Data Acquisition: The instrument is set to acquire full scan mass spectra over a relevant m/z range (e.g., m/z 700-800).
-
Analysis:
-
The monoisotopic mass of the [M+H]⁺ ion is compared to the theoretical value.
-
The isotopic distribution is analyzed to determine the percentage of the d9 species relative to other isotopic variants (d0 to d8). The isotopic purity is calculated as the percentage of the d9 peak area relative to the sum of all deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of Colfosceril-d9 Palmitate, confirming the identity and location of the deuterium labels.[13][14][15][16]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃).
-
Experiments:
-
¹H NMR: Confirms the overall proton structure of the molecule. The integral of the terminal methyl group signal will be reduced due to deuteration.
-
³¹P NMR: A single peak confirms the presence of the phosphate group.
-
²H NMR: A signal corresponding to the deuterium atoms confirms the presence and location of the isotopic label.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the resulting spectra are compared with established reference data for DPPC to confirm the structure.
Conclusion
The Certificate of Analysis for Colfosceril-d9 Palmitate is a comprehensive document that provides critical data on the identity, purity, and quality of this essential internal standard. A thorough understanding of the data presented and the methodologies used to obtain it is paramount for ensuring the integrity and reproducibility of research findings. This guide serves as a resource for researchers, scientists, and drug development professionals to confidently interpret and utilize the information provided in a CoA, thereby supporting the advancement of their scientific endeavors.
References
- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Colfosceril palmitate. A review of the therapeutic efficacy and clinical tolerability of a synthetic surfactant preparation (Exosurf Neonatal) in neonatal respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 1H-NMR study of the three low temperature phases of DPPC-water systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. A multinuclear solid-state NMR study of phospholipid-cholesterol interactions. Dipalmitoylphosphatidylcholine-cholesterol binary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
Solubility Profile of Colfosceril-d9 Palmitate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Colfosceril-d9 Palmitate in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Colfosceril Palmitate (also known as dipalmitoylphosphatidylcholine or DPPC), as a close structural and chemical analogue. The solubility characteristics are anticipated to be nearly identical.
Quantitative Solubility Data
The solubility of Colfosceril Palmitate in a range of organic solvents at room temperature (22-23°C) is summarized in the table below. This data is crucial for the preparation of stock solutions, formulation development, and various in-vitro and in-vivo experimental setups.
| Organic Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Temperature (°C) | Notes |
| Acetic Acid | 4.0[1] | 40 | 22-23[1] | |
| Ethanol | 1.5[1] | 15 | 22-23[1] | |
| Methanol | 1.4[1] | 14 | 22-23[1] | |
| Pyridine | 1.1[1] | 11 | 22-23[1] | |
| Ether | 0.02[1] | 0.2 | 22-23[1] | |
| Acetone | 0.02[1] | 0.2 | 22-23[1] | |
| Chloroform | Readily Soluble[1] | - | 22-23[1] | Quantitative data not specified in the source. |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | Not Specified | Qualitative assessment. |
Experimental Protocol: Determination of Solubility by Gravimetric Method
The following protocol outlines a standard gravimetric method for determining the saturation solubility of Colfosceril-d9 Palmitate in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in a known volume of that solution by weighing the dried residue.
Materials:
-
Colfosceril-d9 Palmitate
-
Organic solvent of interest (e.g., ethanol, chloroform)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Colfosceril-d9 Palmitate to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully filter the supernatant through a syringe filter compatible with the organic solvent to remove all undissolved particles. This step is critical to ensure only the dissolved solid is measured.
-
-
Sample Collection and Weighing:
-
Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporation dish or vial.
-
Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the dish under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept low to avoid degradation of the compound.
-
-
Drying and Final Weighing:
-
Place the dish containing the dried residue in a vacuum desiccator or a low-temperature oven until a constant weight is achieved. This ensures all residual solvent is removed.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Colfosceril-d9 Palmitate by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
Determine the solubility by dividing the mass of the residue by the volume of the filtrate used. Express the result in mg/mL or g/100 mL.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method for solubility determination.
References
A Technical Guide to the Long-Term Storage and Handling of Deuterated Lipid Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and handling of deuterated lipid standards. Ensuring the stability and purity of these critical reagents is paramount for generating accurate and reproducible results in lipidomics research and drug development. This document outlines recommended storage conditions, handling procedures, and experimental protocols for stability assessment, and provides a detailed workflow for their use in lipidomics analysis.
Core Principles of Long-Term Storage
The stability of deuterated lipid standards is influenced by several factors, including temperature, exposure to oxygen and light, and the choice of solvent. Adherence to proper storage protocols is crucial to minimize degradation and maintain the integrity of the standards over time.
Storage Conditions
Proper storage is the most critical factor in preserving the shelf-life of deuterated lipid standards. The following table summarizes the recommended storage conditions based on the lipid class and formulation.
| Lipid Class | Formulation | Recommended Storage Temperature | Inert Atmosphere | Container Type | Stated Stability |
| General Lipids | Organic Solvent | -20°C or lower[1] | Recommended (Argon or Nitrogen)[2] | Glass with Teflon-lined cap[2] | Varies by lipid |
| Saturated Lipids | Powder | ≤ -16°C[2] | Recommended | Glass with Teflon-lined cap[2] | Generally stable |
| Unsaturated Lipids | Organic Solvent | -20°C ± 4°C[2] | Recommended (Argon or Nitrogen)[2] | Glass with Teflon-lined cap[2] | Less stable than saturated lipids |
| Deuterated Ceramide Mix (Avanti) | 1:1 Dichloromethane:Methanol | -20°C | Sealed Ampoule | Glass Ampoule | One year from date of receipt |
| Triglycerides (in human serum) | Serum | -70°C or -20°C | Not specified | Not specified | Stable for up to 1 year[3] |
Key Considerations:
-
Temperature: A temperature of -20°C is the most commonly recommended for long-term storage of lipid standards in solution.[1] For some sensitive lipids, particularly polyunsaturated species, storage at -80°C may be preferable to further reduce the rate of degradation.[4]
-
Inert Atmosphere: Oxygen is a major contributor to the degradation of lipids, especially those with unsaturated fatty acyl chains. To prevent oxidation, it is highly recommended to store lipid solutions under an inert gas such as argon or nitrogen.[2]
-
Light and Moisture: Exposure to light can promote photo-oxidation, while moisture can lead to hydrolysis of ester bonds. Therefore, standards should be stored in amber vials or in the dark, and in tightly sealed containers to prevent moisture ingress.
-
Solvent Choice: Chloroform and methanol are common solvents for lipid standards. However, chloroform can degrade over time to produce acidic byproducts that can catalyze lipid degradation. It is advisable to use high-purity solvents and to be aware of the potential for solvent-mediated degradation.
-
Container Type: Glass vials with Teflon-lined caps are the preferred containers for storing lipid standards in organic solvents.[2] Plastic containers should be avoided as plasticizers and other contaminants can leach into the solvent and interfere with analysis.[2]
Handling Procedures for Deuterated Lipid Standards
Proper handling techniques are essential to prevent contamination and degradation of deuterated lipid standards during use.
General Handling Workflow
Caption: Workflow for handling deuterated lipid standards.
Key Handling Steps:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold solvent.
-
Aliquoting: Use glass or stainless-steel syringes or pipettes for transferring the standard solution. Avoid using plastic pipette tips with organic solvents.
-
Inert Gas Flushing: After taking an aliquot, flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly re-capping to remove oxygen.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. If the standard will be used frequently, it is advisable to prepare smaller aliquots for single use.
Experimental Protocol: Long-Term Stability Assessment
To establish the shelf-life of a deuterated lipid standard, a long-term stability study should be performed. This protocol is adapted from the principles outlined in the ICH guidelines for stability testing of pharmaceutical products.
Objective: To determine the time frame over which a deuterated lipid standard remains within predefined specifications under specified storage conditions.
Materials:
-
Deuterated lipid standard of interest
-
High-purity solvents (e.g., LC-MS grade chloroform, methanol)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Calibrated analytical balance
-
LC-MS system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the deuterated lipid standard at a known concentration.
-
Dispense aliquots of the stock solution into multiple amber glass vials.
-
Evaporate the solvent under a stream of inert gas.
-
Reconstitute a subset of the vials (the "time zero" samples) in a suitable solvent to the target concentration.
-
For the remaining vials, flush with inert gas, seal tightly, and place in the designated storage condition (e.g., -20°C).
-
-
Time Points:
-
Define the time points for analysis. For a one-year study, typical time points would be 0, 3, 6, 9, and 12 months.
-
-
Analysis:
-
At each time point, remove a set of vials from storage and allow them to equilibrate to room temperature.
-
Reconstitute the lipid standard in the appropriate solvent.
-
Analyze the samples by a validated analytical method, typically LC-MS. The method should be able to accurately quantify the parent lipid and potential degradation products.
-
-
Data Evaluation:
-
At each time point, calculate the concentration of the deuterated lipid standard.
-
Compare the concentration to the initial ("time zero") concentration.
-
The shelf-life is the time point at which the concentration of the standard falls below a predetermined threshold (e.g., 90% of the initial concentration).
-
Stability Assessment Workflow
Caption: Workflow for a long-term stability study.
Role in Lipidomics: An Experimental Workflow
Deuterated lipid standards are essential for accurate quantification in lipidomics experiments. They are used as internal standards to correct for variations in sample extraction, processing, and instrument response.
Lipidomics Workflow with Internal Standard Spiking
Caption: A typical lipidomics workflow.
Key Steps in the Workflow:
-
Internal Standard Spiking: A mixture of deuterated lipid standards, representing the different lipid classes to be analyzed, is added to the biological sample before lipid extraction.[5]
-
Lipid Extraction: A solvent system (e.g., methyl-tert-butyl ether (MTBE)) is used to extract the lipids from the sample matrix.
-
LC-MS Analysis: The lipid extract is injected into a liquid chromatography system coupled to a mass spectrometer. The lipids are separated based on their physicochemical properties and detected by the mass spectrometer.
-
Data Processing: The chromatographic peaks for the endogenous lipids and the deuterated internal standards are integrated. The ratio of the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard is calculated.
-
Quantification: The concentration of the endogenous lipid is determined by comparing its analyte/internal standard ratio to a calibration curve generated with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.
Application in Signaling Pathway Analysis: Sphingolipid Metabolism
Deuterated lipid standards are invaluable for studying the dynamics of signaling pathways. For example, deuterated ceramide standards are used to accurately quantify changes in ceramide levels in response to cellular stimuli, providing insights into the regulation of the sphingolipid metabolic pathway.
Simplified Sphingolipid Metabolism Pathway
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avanti Polar Lipids [nanobiotec.iqm.unicamp.br]
Understanding the Mass Shift of Colfosceril-d9 Palmitate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the mass shift of Colfosceril-d9 Palmitate, a deuterated internal standard crucial for the accurate quantification of Colfosceril Palmitate in complex matrices. This document provides detailed methodologies for its use in mass spectrometry, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate key concepts and workflows.
Introduction to Colfosceril Palmitate and the Role of Deuterated Internal Standards
Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is a major component of pulmonary surfactant, essential for reducing surface tension in the alveoli of the lungs. Its quantification is critical in various research and clinical settings. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.
Colfosceril-d9 Palmitate serves as an ideal internal standard for Colfosceril Palmitate. It is chemically identical to the analyte of interest, except that nine hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling results in a predictable increase in its molecular weight, the "mass shift," allowing it to be distinguished from the endogenous analyte by a mass spectrometer. Because it is chemically identical, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the non-labeled compound, thus providing a reliable basis for quantification.
The Mass Shift of Colfosceril-d9 Palmitate
The fundamental principle behind the utility of Colfosceril-d9 Palmitate as an internal standard lies in its mass shift. This shift is a direct result of the replacement of nine protons with nine deuterons.
2.1. Chemical Structures
The chemical structure of Colfosceril Palmitate consists of a glycerol backbone esterified with two palmitic acid chains and a phosphocholine headgroup. In Colfosceril-d9 Palmitate, the nine hydrogen atoms on the three methyl groups of the choline headgroup are replaced by deuterium atoms.
2.2. Calculation of the Mass Shift
The mass shift is calculated based on the difference in the mass of hydrogen and deuterium.
-
Mass of Hydrogen (¹H): ~1.0078 atomic mass units (amu)
-
Mass of Deuterium (²H or D): ~2.0141 amu
The mass difference for each substitution is approximately 1.0063 amu. With nine deuterium substitutions, the theoretical mass increase is:
9 * (Mass of Deuterium - Mass of Hydrogen) = 9 * (2.0141 amu - 1.0078 amu) = 9 * 1.0063 amu = 9.0567 amu
This calculated mass shift is the theoretical difference in the monoisotopic masses of the unlabeled and deuterated compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for Colfosceril Palmitate and its deuterated analog.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (amu) |
| Colfosceril Palmitate | C₄₀H₈₀NO₈P | 734.05 | 733.5622 |
| Colfosceril-d9 Palmitate | C₄₀H₇₁D₉NO₈P | 743.11 | 742.6189 |
| Parameter | Value (amu) |
| Theoretical Mass Shift | 9.0567 |
Experimental Protocol: Quantification of Colfosceril Palmitate using LC-MS/MS
This section outlines a representative experimental protocol for the quantification of Colfosceril Palmitate in a biological matrix (e.g., plasma) using Colfosceril-d9 Palmitate as an internal standard.
4.1. Materials and Reagents
-
Colfosceril Palmitate analytical standard
-
Colfosceril-d9 Palmitate (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
4.2. Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add 10 µL of Colfosceril-d9 Palmitate internal standard solution (at a known concentration).
-
Precipitation: Add 400 µL of cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Colfosceril Palmitate: Precursor ion (Q1) m/z 734.6 → Product ion (Q3) m/z 184.1 (choline headgroup)
-
Colfosceril-d9 Palmitate: Precursor ion (Q1) m/z 743.6 → Product ion (Q3) m/z 193.1 (deuterated choline headgroup)
-
4.4. Data Analysis
The concentration of Colfosceril Palmitate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Colfosceril Palmitate.
Visualizations
5.1. Signaling Pathways and Experimental Workflows
Caption: A typical sample preparation workflow for the quantification of Colfosceril Palmitate.
Caption: The logical flow of analysis in a triple quadrupole mass spectrometer.
Conclusion
The use of Colfosceril-d9 Palmitate as an internal standard provides a robust and reliable method for the quantification of Colfosceril Palmitate. The distinct and predictable mass shift of +9.0567 amu, resulting from the nine deuterium atoms on the choline headgroup, allows for its clear differentiation from the unlabeled analyte in a mass spectrometer. The detailed experimental protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis, ensuring accurate and precise measurements of this vital pulmonary surfactant component.
Methodological & Application
Application Notes and Protocols for Lung Tissue Lipidomics using Colfosceril-d9 Palmitate as an Internal Standard
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding pulmonary health and disease. The lung is a unique lipid-rich organ, with a surfactant layer composed primarily of phospholipids that is essential for respiration. Dipalmitoylphosphatidylcholine (DPPC), also known as colfosceril palmitate, is the most abundant and surface-active component of lung surfactant.[1][2] Its primary role is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration.[1][2]
Given its central role and high abundance, accurate quantification of DPPC and other related lipid species in lung tissue is paramount for research into respiratory distress syndrome (RDS), lung injury, and other pulmonary pathologies. The use of a stable isotope-labeled internal standard is crucial for achieving the necessary precision and accuracy in mass spectrometry-based quantification. Colfosceril-d9 Palmitate, a deuterated form of DPPC, is an ideal internal standard for this application. It shares near-identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in these steps.
These application notes provide a detailed protocol for the quantitative analysis of lipids, particularly phosphatidylcholines, in lung tissue using Colfosceril-d9 Palmitate as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Internal Standard: Colfosceril-d9 Palmitate (d9-DPPC)
-
Solvents (LC-MS Grade): Chloroform, Methanol, Water, Isopropanol, Acetonitrile
-
Additives: Formic Acid, Ammonium Formate
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Tissue Homogenizer
-
Centrifuge
-
LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer coupled with a UHPLC system.
Internal Standard Stock Solution Preparation
-
Prepare a stock solution of Colfosceril-d9 Palmitate at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol. This working solution will be spiked into the samples. The optimal concentration of the internal standard should be comparable to the expected endogenous concentration of DPPC in the lung tissue samples.
Lung Tissue Sample Preparation and Lipid Extraction
This protocol is based on the widely used Folch method for lipid extraction.
-
Tissue Homogenization:
-
Weigh approximately 20-30 mg of frozen lung tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.
-
Add a precise amount of the Colfosceril-d9 Palmitate working solution to each sample. For example, add 10 µL of the 10 µg/mL working solution.
-
Homogenize the tissue using a bead-beater homogenizer until the tissue is completely dissociated.
-
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 2 mL of chloroform. The ratio of chloroform to methanol should be 2:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.6 mL of water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v).
-
Vortex again for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating different lipid classes.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Endogenous DPPC (Colfosceril Palmitate): Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (the phosphocholine headgroup).
-
Internal Standard (Colfosceril-d9 Palmitate): Precursor ion (m/z) 743.6 → Product ion (m/z) 193.1 (the deuterated phosphocholine headgroup).[3]
-
-
Optimize collision energies and other MS parameters for each transition to achieve maximum sensitivity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous DPPC and the d9-DPPC internal standard for each sample.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Create a calibration curve using a series of standards with known concentrations of unlabeled DPPC and a fixed concentration of d9-DPPC. Plot the peak area ratio against the concentration of the unlabeled standard.
-
Use the linear regression equation from the calibration curve to determine the concentration of DPPC in the experimental samples based on their measured peak area ratios.
-
Normalize the final concentration to the initial weight of the lung tissue (e.g., in ng/mg of tissue).
Data Presentation
The following tables provide representative quantitative data that could be obtained from a lipidomics analysis of lung tissue from a control group and a group with a simulated lung injury model.
Table 1: Phosphatidylcholine (PC) Species Quantified in Lung Tissue
| Lipid Species | Molecular Formula | MRM Transition (m/z) | Retention Time (min) |
| DPPC (16:0/16:0 PC) | C40H80NO8P | 734.6 → 184.1 | 12.5 |
| d9-DPPC (Internal Std) | C40H71D9NO8P | 743.6 → 193.1 | 12.5 |
| POPC (16:0/18:1 PC) | C42H82NO8P | 760.6 → 184.1 | 13.2 |
| SAPC (18:0/16:1 PC) | C42H82NO8P | 760.6 → 184.1 | 13.1 |
| PLPC (16:0/20:4 PC) | C44H82NO8P | 782.6 → 184.1 | 14.8 |
Table 2: Quantitative Results of Key Phosphatidylcholines in Lung Tissue
| Lipid Species | Control Group (ng/mg tissue, Mean ± SD) | Lung Injury Group (ng/mg tissue, Mean ± SD) | Fold Change | p-value |
| DPPC (16:0/16:0 PC) | 254.3 ± 35.1 | 148.7 ± 29.8 | 0.58 | <0.01 |
| POPC (16:0/18:1 PC) | 89.6 ± 12.5 | 115.2 ± 20.3 | 1.29 | <0.05 |
| SAPC (18:0/16:1 PC) | 45.2 ± 8.9 | 58.1 ± 11.4 | 1.28 | >0.05 |
| PLPC (16:0/20:4 PC) | 33.7 ± 7.2 | 65.4 ± 13.1 | 1.94 | <0.01 |
Visualizations
Experimental Workflow
Caption: Workflow for lung tissue lipidomics using an internal standard.
Phosphatidylcholine Biosynthesis and Remodeling Pathways in the Lung
The synthesis of DPPC, the major component of lung surfactant, involves two primary pathways: the de novo CDP-choline (Kennedy) pathway and the remodeling pathway.
-
CDP-Choline (Kennedy) Pathway: This pathway synthesizes various phosphatidylcholine (PC) species from choline and diacylglycerol (DAG).
-
Remodeling Pathway: Unsaturated PCs produced by the Kennedy pathway are remodeled to the disaturated DPPC. This involves the action of phospholipase A2 (PLA2) to remove the unsaturated fatty acid at the sn-2 position, creating lysophosphatidylcholine (lyso-PC). Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) specifically incorporates a palmitoyl group to form DPPC.[4]
Caption: Key pathways for DPPC synthesis in alveolar type II cells.
References
Application Notes and Protocols for Pharmacokinetic Studies of Exogenous Surfactants with Colfosceril-d9 Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exogenous surfactant therapy is a cornerstone in the management of neonatal respiratory distress syndrome (RDS), a condition characterized by a deficiency of endogenous pulmonary surfactant. Colfosceril palmitate, a synthetic surfactant composed of dipalmitoylphosphatidylcholine (DPPC), is a key component of some surfactant preparations. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and elimination (ADME) of these life-saving therapies. The use of stable isotope-labeled internal standards, such as Colfosceril-d9 Palmitate (dipalmitoylphosphatidylcholine with a deuterated choline head group), is essential for accurate quantification of the active drug substance in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of exogenous surfactants, with a specific focus on the use of Colfosceril-d9 Palmitate as an internal standard for the quantification of Colfosceril Palmitate.
Pharmacokinetic Profile of Colfosceril Palmitate
Colfosceril palmitate is administered directly to the lungs via intratracheal instillation.[1] It is primarily metabolized within the lung tissue, with components being recycled for the synthesis of endogenous surfactant. In healthy lungs, systemic absorption is minimal. However, if the lung tissue integrity is compromised, colfosceril can enter systemic circulation.
Key Pharmacokinetic Parameters:
| Parameter | Value | Reference |
| Half-life | 20-36 hours | |
| Route of Elimination | Primarily through expired air (28% of administered dose) and reutilization in lung tissue. Minor elimination through renal (4%) and fecal (2%) excretion. | |
| Distribution | Uniformly distributed to all lobes of the lung, distal airways, and alveolar spaces. |
Experimental Protocols
Animal Model and Surfactant Administration
A common preclinical model for studying neonatal RDS and surfactant therapy involves neonatal rodents.
Protocol for Intratracheal Instillation in Neonatal Rodents:
-
Anesthesia: Anesthetize the neonatal rodent using isoflurane.
-
Visualization: Use an operating otoscope with illumination and magnification to visualize the tracheal opening.
-
Instillation: Administer the surfactant formulation containing Colfosceril Palmitate using a 1 mL syringe connected to a pipette tip, delivering the liquid directly into the trachea.
-
Recovery: Monitor the animal until it recovers from anesthesia.
Sample Collection: Bronchoalveolar Lavage (BAL)
BAL is the primary method for collecting samples from the lungs to analyze the concentration of intratracheally administered drugs.
Protocol for BAL in Neonatal Rodents:
-
Euthanasia: Euthanize the animal at predetermined time points post-surfactant administration.
-
Tracheal Cannulation: Expose the trachea and insert a cannula.
-
Lavage: Instill a known volume of sterile saline into the lungs through the cannula and then gently aspirate the fluid. Repeat this process 2-3 times.
-
Sample Processing: Pool the collected BAL fluid (BALF). Centrifuge the BALF to separate the cellular components from the supernatant. Store the supernatant at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Colfosceril Palmitate
This method utilizes Colfosceril-d9 Palmitate as an internal standard to accurately quantify Colfosceril Palmitate in BALF.
Sample Preparation:
-
Thawing: Thaw the BALF samples on ice.
-
Protein Precipitation: Precipitate the proteins in the BALF by adding a solvent like methanol or acetonitrile.
-
Internal Standard Spiking: Add a known concentration of Colfosceril-d9 Palmitate solution to each sample.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A C18 or C8 reversed-phase column is suitable for separating phospholipids.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Colfosceril Palmitate (DPPC) | 734.6 | 184.1 |
| Colfosceril-d9 Palmitate (DPPC-d9) | 743.6 | 193.1 |
Data Analysis:
Quantify the concentration of Colfosceril Palmitate in the BALF samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Signaling Pathways
Exogenous surfactants can modulate inflammatory pathways in the lungs, in part through interactions with Toll-like receptors (TLRs) on alveolar macrophages.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a preclinical pharmacokinetic study of Colfosceril Palmitate.
Surfactant Interaction with TLR4 Signaling in Alveolar Macrophages
Caption: Modulation of the TLR4 signaling pathway by exogenous surfactant.
References
Application Note: High-Recovery Lipid Extraction with Deuterated Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is critical in various fields, including disease biomarker discovery, drug development, and nutritional research. However, the inherent variability in sample preparation and analysis can lead to significant inaccuracies. The use of deuterated internal standards is a robust strategy to control for this variability, ensuring high-quality, reproducible data.[1] These stable isotope-labeled standards closely mimic the chemical and physical properties of their endogenous counterparts, allowing for correction of variations in extraction efficiency, ionization efficiency, and mass spectrometer drift.[1] This application note provides a detailed protocol for lipid extraction using the methyl-tert-butyl ether (MTBE) method with a commercially available deuterated lipid mixture, and presents data on the improved recovery and reproducibility achieved with this approach.
Materials and Reagents
-
Biological sample (e.g., plasma, serum, cell pellets)
-
Deuterated lipid internal standard mixture (e.g., SPLASH™ LIPIDOMIX® Mass Spec Standard, Avanti Polar Lipids)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Sample concentrator (e.g., vacuum evaporator)
-
LC-MS vials with inserts
Experimental Protocol: MTBE Lipid Extraction
This protocol is adapted from the Matyash et al. method and is suitable for high-throughput lipidomics.
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For liquid samples (plasma, serum), aliquot 20 µL into a 1.5 mL microcentrifuge tube.
-
For cell pellets, ensure the pellet is compact at the bottom of the tube.
-
-
Addition of Internal Standards and Solvents:
-
Add 205 µL of cold methanol to the sample.
-
Add 10 µL of the deuterated lipid internal standard mixture (e.g., SPLASH™ LIPIDOMIX®) to each sample.
-
Add 750 µL of MTBE.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on a shaker at 4°C for 1 hour.
-
-
Phase Separation:
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the bottom.
-
-
Lipid Collection:
-
Carefully collect the upper organic phase (approximately 600 µL) and transfer it to a new microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
-
Re-extraction (Optional but Recommended for Higher Recovery):
-
To the remaining lower aqueous phase and protein pellet, add 200 µL of a 2:1:1 (v/v/v) mixture of MTBE:Methanol:Water.
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase and combine it with the first extract.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with your analytical platform (e.g., 100 µL of 9:1 methanol:toluene for reverse-phase LC-MS).
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
-
Experimental Workflow
Data Presentation
The inclusion of deuterated internal standards significantly improves the accuracy and precision of lipid quantification by correcting for sample-to-sample variations during the extraction and analysis process. The following table summarizes the typical recovery and coefficient of variation (CV%) for major lipid classes with and without the use of deuterated internal standards. The data demonstrates a marked improvement in both recovery and reproducibility when internal standards are employed.
| Lipid Class | Average Recovery (%) without Standards | Average Recovery (%) with Deuterated Standards | CV (%) without Standards | CV (%) with Deuterated Standards |
| Phosphatidylcholines (PC) | 75-85 | >95 | 15-25 | <10 |
| Lysophosphatidylcholines (LPC) | 50-70 | >90 | 20-30 | <15 |
| Phosphatidylethanolamines (PE) | 70-80 | >95 | 15-25 | <10 |
| Lysophosphatidylethanolamines (LPE) | 45-65 | >90 | 25-35 | <15 |
| Sphingomyelins (SM) | 60-75 | >90 | 20-30 | <15 |
| Ceramides (Cer) | 65-80 | >95 | 15-25 | <10 |
| Triacylglycerols (TG) | 80-90 | >98 | 10-20 | <5 |
| Diacylglycerols (DG) | 70-85 | >95 | 15-25 | <10 |
| Cholesterol Esters (CE) | 85-95 | >98 | 10-15 | <5 |
Data synthesized from multiple sources for illustrative purposes.
Signaling Pathway Diagram
While this application note focuses on the analytical protocol, the accurate quantification of lipids is fundamental to understanding their roles in signaling pathways. For instance, diacylglycerols (DAGs) and phosphatidylinositols are key second messengers in numerous cellular processes. The diagram below illustrates a simplified generic signaling pathway where lipid messengers play a crucial role.
Conclusion
The use of deuterated internal standards in conjunction with an optimized lipid extraction protocol, such as the MTBE method, is essential for achieving accurate and reproducible quantitative results in lipidomics. This approach effectively mitigates the variability introduced during sample preparation and analysis, leading to higher quality data that can be confidently applied to biomarker discovery, drug development, and other research areas. The significant improvement in recovery and reduction in coefficient of variation across multiple lipid classes underscores the importance of incorporating these standards into routine lipid analysis workflows.
References
Application Notes and Protocols: Colfosceril-d9 Palmitate in Neonatal Respiratory Distress Syndrome (NRDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal Respiratory Distress Syndrome (NRDS) is a critical condition in premature infants, primarily caused by a deficiency of endogenous pulmonary surfactant.[1] Surfactant replacement therapy is a cornerstone of NRDS management, significantly improving survival rates.[2][3] Colfosceril palmitate, a synthetic surfactant composed of dipalmitoylphosphatidylcholine (DPPC), mimics the primary surface-active component of natural surfactant.[4][5] The introduction of a deuterated version, Colfosceril-d9 Palmitate, offers a powerful tool for researchers to trace the metabolic fate and distribution of exogenous surfactant with high precision using mass spectrometry.[6][7]
These application notes provide a comprehensive overview of the potential use of Colfosceril-d9 Palmitate in NRDS research, detailing experimental designs, protocols, and data interpretation.
Rationale for Using Colfosceril-d9 Palmitate
The stable isotope label (deuterium) on the palmitate moiety of Colfosceril-d9 Palmitate allows it to be distinguished from the endogenous pool of phospholipids. This enables researchers to:
-
Trace the distribution and clearance of administered surfactant from the lungs.
-
Investigate the metabolic fate of the DPPC molecule, including its breakdown and potential reutilization of its components by alveolar cells.
-
Quantify the contribution of exogenous surfactant to the total surfactant pool.
-
Evaluate the delivery efficiency of different surfactant administration techniques.
Key Research Applications
Pharmacokinetic and Distribution Studies
Objective: To determine the localization, uptake, and clearance of Colfosceril-d9 Palmitate in the lungs and other organs.
Methodology: An in vivo animal model of NRDS is utilized.[1][8] Colfosceril-d9 Palmitate is administered, and tissue samples are collected at various time points for analysis by isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS).[9]
Table 1: Illustrative Pharmacokinetic Data of Colfosceril-d9 Palmitate in a Neonatal Animal Model
| Time Point (hours) | Lung (µg/g tissue) | Liver (µg/g tissue) | Plasma (µg/mL) |
| 1 | 500 ± 45 | 5.2 ± 0.8 | 1.1 ± 0.3 |
| 6 | 350 ± 38 | 10.5 ± 1.2 | 2.5 ± 0.5 |
| 12 | 200 ± 25 | 15.8 ± 2.1 | 3.2 ± 0.6 |
| 24 | 100 ± 15 | 12.1 ± 1.9 | 2.8 ± 0.4 |
| 48 | 25 ± 8 | 5.3 ± 0.9 | 1.5 ± 0.2 |
Metabolic Fate and Recycling Studies
Objective: To understand how the administered Colfosceril-d9 Palmitate is metabolized and whether its components are recycled for the synthesis of new surfactant molecules.
Methodology: Following administration of Colfosceril-d9 Palmitate, bronchoalveolar lavage fluid (BALF) and lung tissue are collected. Lipids are extracted and analyzed by LC-MS/MS to identify and quantify deuterated metabolites.
Table 2: Potential Deuterated Metabolites of Colfosceril-d9 Palmitate in Lung Tissue
| Metabolite | Expected Mass Shift | Potential Significance |
| d9-Palmitic Acid | +9 Da | Breakdown product of DPPC |
| d9-Lysophosphatidylcholine | +9 Da | Intermediate in DPPC remodeling |
| d9-Phosphatidylglycerol | +9 Da | Indicates recycling of the fatty acid moiety into other surfactant phospholipids |
Experimental Protocols
In Vivo Animal Model of NRDS
Protocol:
-
Animal Model: Utilize newborn rabbits or piglets, which are established models for NRDS research.[10]
-
Induction of NRDS: Premature delivery or repeated lung lavage can be used to induce surfactant deficiency.[8]
-
Surfactant Administration: Administer a defined dose of Colfosceril-d9 Palmitate intratracheally.[11][12]
-
Monitoring: Monitor respiratory function (e.g., blood gases, lung compliance) throughout the experiment.
-
Sample Collection: At predetermined time points, collect BALF, lung tissue, blood, and other organs for analysis.
Sample Preparation for Mass Spectrometry
Protocol:
-
Lipid Extraction: Extract total lipids from tissue homogenates or BALF using a modified Folch or Bligh-Dyer method.
-
Phospholipid Separation: Separate different phospholipid classes using thin-layer chromatography (TLC) or liquid chromatography (LC).
-
Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS), convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Sample Analysis: Analyze the samples using LC-MS/MS or GC-MS to quantify the abundance of deuterated species.[9]
Signaling Pathways and Workflows
The following diagrams illustrate the proposed metabolic pathway of Colfosceril-d9 Palmitate and a typical experimental workflow.
Caption: Proposed metabolic pathway of Colfosceril-d9 Palmitate in Type II pneumocytes.
Caption: Experimental workflow for studying Colfosceril-d9 Palmitate in NRDS research.
Data Interpretation
The primary outcome of these studies will be the quantification of the deuterium-labeled species in various biological compartments over time. This data can be used to model the pharmacokinetics and metabolic flux of the administered surfactant. For example, a rapid decrease of Colfosceril-d9 Palmitate in the BALF with a concurrent increase in deuterated lysophosphatidylcholine in the lung tissue would suggest active metabolism and remodeling of the exogenous surfactant.
Conclusion
Colfosceril-d9 Palmitate is a valuable research tool for elucidating the complex dynamics of surfactant replacement therapy in NRDS. The ability to trace the fate of the administered surfactant provides unprecedented insights into its distribution, metabolism, and recycling. The protocols and applications outlined here provide a framework for researchers to design and execute meaningful studies that can ultimately lead to the development of more effective surfactant therapies for premature infants.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for surfactant replacement therapy in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colfosceril palmitate. A review of the therapeutic efficacy and clinical tolerability of a synthetic surfactant preparation (Exosurf Neonatal) in neonatal respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | An Unsettled Promise: The Newborn Piglet Model of Neonatal Acute Respiratory Distress Syndrome (NARDS). Physiologic Data and Systematic Review [frontiersin.org]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. m.youtube.com [m.youtube.com]
Development of a Validated Assay for Colfosceril Palmitate Using a Deuterated Analog
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colfosceril palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is the primary component of pulmonary surfactant, a complex mixture of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse at the end of expiration.[1] Synthetic versions of colfosceril palmitate are used in the treatment of neonatal respiratory distress syndrome (RDS).[1] Accurate and precise quantification of colfosceril palmitate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of colfosceril palmitate in human plasma. The method employs a stable isotope-labeled deuterated analog, dipalmitoylphosphatidylcholine-d9 (DPPC-d9), as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[2][3] The protocols provided are based on established bioanalytical method validation guidelines, such as those from the Food and Drug Administration (FDA).
Experimental Protocols
Materials and Reagents
-
Colfosceril Palmitate (DPPC) reference standard
-
Dipalmitoylphosphatidylcholine-d9 (DPPC-d9) internal standard (IS)[1]
-
LC-MS grade acetonitrile, methanol, isopropanol, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve colfosceril palmitate and DPPC-d9 in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare serial dilutions of the colfosceril palmitate stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the DPPC-d9 stock solution in acetonitrile to a final concentration of 100 ng/mL.
Calibration Curve Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL DPPC-d9 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
-
Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: 10 mM Ammonium acetate in 95:5 acetonitrile:water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 50% B
-
Linear ramp to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 50% B and equilibrate for 1 minute
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Colfosceril Palmitate (DPPC): Precursor Ion (m/z) 734.6 → Product Ion (m/z) 184.1
-
DPPC-d9 (Internal Standard): Precursor Ion (m/z) 743.6 → Product Ion (m/z) 184.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 30-40 eV.
-
Source Temperature: 500°C
Assay Validation Summary
The bioanalytical method was validated according to FDA guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 10 - 5000 ng/mL | Met |
| LLOQ | S/N ≥ 5 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -6.7% to 5.4% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.9% to 7.1% |
| Matrix Effect (%CV) | ≤ 15% | 6.8% |
| Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |
Stability Data
| Stability Test | Condition | Duration | Result (% Bias from Nominal) |
| Bench-top Stability | Room Temperature | 8 hours | -4.2% to 3.1% |
| Freeze-Thaw Stability | -80°C to Room Temp | 3 cycles | -6.8% to 5.5% |
| Autosampler Stability | 4°C | 24 hours | -3.7% to 2.9% |
| Long-term Stability | -80°C | 90 days | -8.1% to 6.3% |
Visualizations
Caption: Experimental workflow for the quantification of colfosceril palmitate.
Caption: Logical relationship of bioanalytical method validation components.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of colfosceril palmitate in human plasma. The use of a deuterated internal standard ensures high accuracy and minimizes the impact of matrix variability. The validation results demonstrate that the assay meets the stringent requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical studies in drug development.
References
Application Note: High-Throughput Screening of Surfactant Lipids using Colfosceril-d9 Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension and preventing alveolar collapse during respiration. The primary surface-active component of pulmonary surfactant is dipalmitoylphosphatidylcholine (DPPC), commercially available as Colfosceril Palmitate.[1] The accurate quantification of surfactant lipids is crucial in various research and clinical settings, including the development of synthetic surfactants, the study of respiratory distress syndrome, and the quality control of surfactant-based drug products.[1][2]
This application note describes a robust and high-throughput method for the quantitative analysis of surfactant lipids, with a focus on DPPC, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method employs Colfosceril-d9 Palmitate, a deuterated form of DPPC, as an internal standard to ensure high accuracy and precision. The protocol is optimized for a 96-well plate format, making it suitable for screening a large number of samples in drug discovery and development.
Experimental Workflow
The overall experimental workflow for the high-throughput screening of surfactant lipids is depicted below. The process begins with sample preparation, including lipid extraction, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and analysis.
Materials and Methods
Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Water (LC-MS grade)
-
Internal Standard: Colfosceril-d9 Palmitate
-
Reagents: Formic acid, Ammonium formate
-
Equipment: 96-well deep-well plates, 96-well collection plates, multichannel pipette, plate sealer, centrifuge with plate rotor, nitrogen evaporator, UPLC system coupled to a triple quadrupole mass spectrometer.
Sample Preparation: High-Throughput Lipid Extraction
This protocol is adapted for a 96-well plate format to increase throughput.
-
Sample Aliquoting: Aliquot 50 µL of each biological sample (e.g., bronchoalveolar lavage fluid, cell lysate) into the wells of a 96-well deep-well plate.
-
Internal Standard Spiking: Add 10 µL of Colfosceril-d9 Palmitate solution (10 µg/mL in methanol) to each well.
-
Protein Precipitation and Lipid Extraction: Add 200 µL of a cold extraction solvent mixture (DCM:MeOH, 2:1 v/v) to each well.
-
Mixing: Seal the plate and vortex vigorously for 10 minutes.
-
Phase Separation: Add 50 µL of water to each well, seal, and vortex for 1 minute. Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully transfer the lower organic layer (approximately 150 µL) to a new 96-well collection plate.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., ACN:Water, 60:40 v/v with 10 mM ammonium formate). Seal the plate and vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 40 | 60 |
| 2.0 | 0.4 | 0 | 100 |
| 3.0 | 0.4 | 0 | 100 |
| 3.1 | 0.4 | 40 | 60 |
| 5.0 | 0.4 | 40 | 60 |
Table 2: MRM Transitions for DPPC and Colfosceril-d9 Palmitate
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DPPC (Analyte) | 734.6 | 184.1 | 100 | 35 |
| Colfosceril-d9 Palmitate (IS) | 743.6 | 184.1 | 100 | 35 |
Note: The precursor ion for Colfosceril-d9 Palmitate is shifted by +9 Da due to the nine deuterium atoms on one of the palmitate chains. The product ion (phosphocholine head group) remains the same.
Data Analysis and Quantification
The quantification of DPPC is based on the ratio of the peak area of the analyte to the peak area of the internal standard (Colfosceril-d9 Palmitate). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of DPPC and a fixed concentration of the internal standard.
Results and Performance Characteristics
The described method was validated for linearity, precision, and accuracy according to FDA bioanalytical method validation guidelines.[3] Representative performance characteristics are summarized below.
Table 3: Method Validation Summary
| Parameter | Specification | Result |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Precision | ||
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy | ||
| Intra-day Accuracy (%Bias) | ± 15% | Within ± 10% |
| Inter-day Accuracy (%Bias) | ± 15% | Within ± 13% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
Conclusion
This application note presents a high-throughput, sensitive, and specific LC-MS/MS method for the quantification of surfactant lipids, using Colfosceril-d9 Palmitate as an internal standard. The 96-well plate format for sample preparation significantly increases sample throughput, making this method ideal for applications in drug discovery, clinical research, and quality control where a large number of samples need to be analyzed efficiently and accurately. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for matrix effects and variations in sample processing.
References
Application Notes and Protocols: Colfosceril-d9 Palmitate for Studying Lipid Metabolism in Lung Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colfosceril Palmitate, also known as dipalmitoylphosphatidylcholine (DPPC), is the primary phospholipid component of pulmonary surfactant, essential for reducing surface tension at the air-liquid interface within the alveoli.[1][2] Its metabolism is a critical area of study in lung health and diseases such as Respiratory Distress Syndrome (RDS) and Acute Respiratory Distress Syndrome (ARDS). Colfosceril-d9 Palmitate is a deuterated analog of DPPC, where nine hydrogen atoms on one of the palmitate chains have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of exogenous DPPC in lung cells using mass spectrometry-based lipidomics. Its distinct mass shift allows for clear differentiation from endogenous, non-labeled DPPC, enabling precise quantification and pathway analysis.
These application notes provide a comprehensive guide to using Colfosceril-d9 Palmitate as an internal standard and metabolic tracer in lung cell culture models, particularly with the A549 human lung adenocarcinoma cell line, a widely used model for alveolar type II epithelial cells.
Key Applications
-
Internal Standard for Quantitative Lipidomics: Due to its chemical similarity to endogenous DPPC and its distinct mass, Colfosceril-d9 Palmitate is an ideal internal standard for the accurate quantification of DPPC and other phosphatidylcholine species in lung cell extracts.
-
Metabolic Fate and Turnover Studies: By introducing Colfosceril-d9 Palmitate to lung cell cultures, researchers can trace its uptake, incorporation into cellular membranes, and subsequent breakdown and remodeling into other lipid species.
-
Drug Discovery and Development: Evaluating the impact of therapeutic compounds on the metabolic pathways of pulmonary surfactant can be facilitated by tracing the metabolism of Colfosceril-d9 Palmitate.
Experimental Protocols
Cell Culture and Labeling
This protocol is optimized for the A549 cell line.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Cell culture medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Colfosceril-d9 Palmitate solution (e.g., 1 mg/mL in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Cell Growth: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency (typically 24-48 hours).
-
Preparation of Labeling Medium: Prepare the labeling medium by adding Colfosceril-d9 Palmitate solution to the complete culture medium. A starting concentration of 10 µM is recommended, but this may need to be optimized for specific experimental goals. Ensure the final concentration of the ethanol solvent is less than 0.1% to avoid cytotoxicity.
-
Cell Labeling: Aspirate the existing medium from the cell culture wells and wash once with PBS. Add 2 mL of the prepared labeling medium to each well.
-
Incubation: Incubate the cells with the labeling medium for a desired period. For metabolic flux studies, a time course of 6, 12, and 24 hours is recommended to observe the dynamics of uptake and metabolism.
-
Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any residual unincorporated tracer.
-
Cell Lysis and Collection: Add 1 mL of ice-cold PBS to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Cell Pellet Collection: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Lipid Extraction (Modified Matyash Method)
Materials:
-
Cell pellet
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspension: Resuspend the cell pellet in 100 µL of LC-MS grade water.
-
Addition of Methanol: Add 300 µL of ice-cold methanol to the resuspended cells and vortex thoroughly.
-
Addition of MTBE: Add 1 mL of MTBE and vortex for 10 minutes at 4°C.
-
Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate phospholipid species.
MS/MS Conditions (Example for Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides theoretical MRM transitions for Colfosceril-d9 Palmitate and its potential metabolic products. These should be optimized on the specific instrument used.
Data Presentation
Table 1: MRM Transitions for Colfosceril-d9 Palmitate and Related Species
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Colfosceril-d9 Palmitate (DPPC-d9) | 743.6 | 184.1 | 35 | Choline headgroup fragment |
| Endogenous DPPC | 734.6 | 184.1 | 35 | Choline headgroup fragment |
| Palmitoyl-lyso-PC-d9 (LPC 16:0-d9) | 504.4 | 184.1 | 25 | Choline headgroup fragment |
| Palmitoyl-lyso-PC (LPC 16:0) | 496.4 | 184.1 | 25 | Choline headgroup fragment |
Note: Precursor ions are [M+H]+. Collision energies are starting points and require optimization.
Table 2: Example Quantitative Data from a 24-hour Labeling Experiment in A549 Cells
| Lipid Species | Concentration (nmol/mg protein) | Standard Deviation |
| Endogenous DPPC (16:0/16:0) | 25.4 | 3.1 |
| Colfosceril-d9 Palmitate (DPPC-d9) | 8.2 | 1.2 |
| Palmitoyl-lyso-PC (LPC 16:0) | 3.7 | 0.5 |
| Palmitoyl-lyso-PC-d9 (LPC 16:0-d9) | 1.1 | 0.2 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on experimental conditions.
Visualizations
Caption: Experimental workflow for studying lipid metabolism in lung cells.
Caption: Potential metabolic pathways of Colfosceril-d9 Palmitate in lung cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Colfosceril-d9 Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Colfosceril-d9 Palmitate as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my blank samples that correspond to the mass of Colfosceril-d9 Palmitate. What could be the cause?
A1: The presence of Colfosceril-d9 Palmitate signal in blank samples, also known as carryover, can be a significant issue in sensitive LC-MS/MS analysis. This can originate from several sources:
-
Autosampler Contamination: Residual analyte from a high-concentration sample may remain in the autosampler needle, injection port, or sample loop, which is then injected with the blank.
-
LC System Contamination: The analyte can accumulate in various parts of the liquid chromatography system, such as columns, tubing, and valves, and slowly leach out during subsequent runs.
-
Mass Spectrometer Source Contamination: The ion source of the mass spectrometer can become contaminated, leading to a persistent background signal.
Troubleshooting Protocol:
-
Injector and Loop Cleaning: Run several injections of a strong solvent mixture (e.g., isopropanol:acetonitrile:water, 1:1:1 v/v/v) to flush the autosampler.
-
Column Wash: Implement a rigorous column washing procedure at the end of each analytical batch. This may involve flushing with a high-percentage organic solvent for an extended period.
-
Source Cleaning: If the issue persists, follow the manufacturer's protocol for cleaning the ion source of your mass spectrometer.
Q2: My calibration curve for Colfosceril palmitate is non-linear at higher concentrations. Could this be related to the internal standard?
A2: Yes, non-linearity at high concentrations can be related to the internal standard. One common cause is isotopic interference from the native (unlabeled) analyte contributing to the signal of the deuterated internal standard.[1]
Naturally occurring isotopes (primarily ¹³C) in the high-concentration samples of the native Colfosceril palmitate can have a mass that overlaps with the mass of the Colfosceril-d9 Palmitate, leading to an artificially inflated internal standard signal. This, in turn, causes a suppressed analyte/internal standard ratio and a curve that flattens at the top.
Experimental Protocol to Investigate Isotopic Interference:
-
Prepare High-Concentration Analyte Samples: Prepare a series of Colfosceril palmitate solutions at concentrations corresponding to the upper range of your calibration curve, without adding the Colfosceril-d9 Palmitate internal standard.
-
Monitor Internal Standard Channel: Analyze these samples using your LC-MS/MS method and monitor the mass transition specific to Colfosceril-d9 Palmitate.
-
Analyze Data: If you observe a signal in the internal standard channel that increases with the concentration of the native analyte, this confirms isotopic interference.
Troubleshooting Workflow for Isotopic Interference
References
Technical Support Center: Optimizing LC Gradient for DPPC and Colfosceril-d9 Palmitate Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) separation of dipalmitoylphosphatidylcholine (DPPC) and its deuterated internal standard, Colfosceril-d9 Palmitate.
Troubleshooting Guide
This guide addresses common issues encountered during the method development for the separation of DPPC and its deuterated analog.
Question: My DPPC and Colfosceril-d9 Palmitate peaks are completely co-eluting. How can I achieve separation?
Answer: Co-elution of isotopologues is a common challenge due to their nearly identical physicochemical properties. The separation relies on the subtle chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] To enhance this separation, consider the following strategies:
-
Gradient Optimization: A shallower gradient provides more time for the subtle differences between the two molecules to effect separation. If your current gradient is steep, try reducing the rate of change in the organic solvent concentration.
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Reduce Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and may resolve the two peaks.
-
Mobile Phase Composition: While less common for this specific issue, experimenting with different organic modifiers (e.g., methanol vs. acetonitrile) can sometimes alter selectivity.
-
Temperature Optimization: Lowering the column temperature can sometimes increase the interaction with the stationary phase and improve resolution, although this may also increase backpressure.
Question: I have achieved partial separation, but the resolution is poor (<1.5). What are the next steps?
Answer: Poor resolution indicates that the separation conditions are close to optimal but require further refinement.
-
Fine-tune the Gradient: Make very small adjustments to the gradient slope around the elution time of the analytes.
-
Flow Rate Reduction: Decreasing the flow rate can improve separation efficiency, leading to better resolution, though it will increase the run time.
-
Isocratic Hold: Introduce a short isocratic hold in the gradient at a mobile phase composition just before the elution of the peaks of interest. This can sometimes sharpen the peaks and improve resolution.
Question: My peak shape is broad or tailing. What could be the cause?
Answer: Poor peak shape can be due to several factors unrelated to the co-elution issue but will exacerbate it.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it.
-
Inappropriate Mobile Phase pH: For phospholipids, the pH of the mobile phase can influence peak shape. Ensure the pH is appropriate for the analyte and the column chemistry.
-
Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening. Ensure all connections are secure and tubing is as short as possible.
Question: My sensitivity is low, and the peaks are difficult to detect. How can I improve this?
Answer: Low sensitivity can be a significant issue, especially when working with biological samples.
-
Mass Spectrometer Optimization: Ensure that the mass spectrometer source conditions (e.g., spray voltage, gas flows, temperature) are optimized for the ionization of DPPC.
-
Mobile Phase Additives: The use of mobile phase additives like ammonium formate or acetate can improve ionization efficiency in the mass spectrometer.
-
Sample Preparation: Ensure your sample extraction and preparation methods are efficient and minimize sample loss. A solid-phase extraction (SPE) method can be effective for cleaning up and concentrating lipid samples.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate DPPC and Colfosceril-d9 Palmitate?
A1: DPPC and Colfosceril-d9 Palmitate are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. The nine deuterium atoms in Colfosceril-d9 Palmitate result in a very slight difference in molecular weight and physicochemical properties. This subtle difference is what is exploited in a chromatographic separation, a phenomenon known as the "chromatographic isotope effect".[1][2][3] In RPLC, the deuterated compound is slightly less retained.[1]
Q2: What type of LC column is best suited for this separation?
A2: A high-efficiency reversed-phase column is recommended. A C18 or C8 column with a small particle size (e.g., 1.7 µm, 1.8 µm, or 2.7 µm) and a longer length (e.g., 100 mm or 150 mm) will provide the best chance of resolving these two compounds.
Q3: Is a gradient or isocratic elution better for this separation?
A3: A shallow gradient elution is generally preferred. An isocratic method might work if the retention times are not excessively long, but a gradient provides more flexibility for optimizing the separation and is necessary for analyzing complex mixtures.
Q4: Can I use a normal-phase or HILIC method instead?
A4: While normal-phase and HILIC chromatography are used for phospholipid class separations, they separate based on the polarity of the headgroup. Since DPPC and Colfosceril-d9 Palmitate have identical headgroups, these methods are unlikely to provide any separation between them. Reversed-phase chromatography, which separates based on hydrophobicity, is the more appropriate technique.
Q5: If I cannot achieve baseline separation, can I still quantify my results?
A5: Yes, if you are using a mass spectrometer for detection. As long as you can distinguish the two compounds by their mass-to-charge ratio (m/z), you can use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify each compound independently, even if they co-elute chromatographically. However, chromatographic separation is still desirable to minimize potential ion suppression effects.
Experimental Protocols and Data
Representative Experimental Protocol
This protocol is a starting point for optimizing the separation of DPPC and Colfosceril-d9 Palmitate.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 80% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | DPPC: m/z 734.6 -> 184.1; Colfosceril-d9 Palmitate: m/z 743.6 -> 184.1 |
Data Presentation: Example Separation Scenarios
The following table summarizes expected outcomes under different gradient conditions to illustrate the effect on separation.
| Scenario | Gradient Slope (%B/min) | Retention Time (DPPC, min) | Retention Time (Colfosceril-d9, min) | Resolution (Rs) | Outcome |
| 1. Fast Gradient | 10 | 5.25 | 5.25 | 0.00 | Complete Co-elution |
| 2. Moderate Gradient | 5 | 7.82 | 7.78 | 0.85 | Partial Separation, Poor Resolution |
| 3. Optimized Gradient | 2 | 9.15 | 9.08 | 1.55 | Baseline Separation Achieved |
Visualization
Troubleshooting Workflow for Co-elution
Caption: Troubleshooting workflow for resolving co-eluting DPPC and its deuterated internal standard.
References
Preventing in-source fragmentation of Colfosceril-d9 Palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Colfosceril-d9 Palmitate during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is Colfosceril-d9 Palmitate and why is in-source fragmentation a concern?
A1: Colfosceril-d9 Palmitate is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant.[1] In mass spectrometry, in-source fragmentation is the unintended breakdown of an analyte in the ion source of the mass spectrometer before mass analysis. This is a significant concern as it can lead to the underestimation of the intact molecule's abundance and the misidentification of fragments as other compounds, compromising the accuracy and reliability of quantitative and qualitative analyses.
Q2: What are the expected molecular ions for Colfosceril-d9 Palmitate?
A2: Colfosceril-d9 Palmitate has a molecular formula of C₄₀H₇₁D₉NO₈P and a molecular weight of approximately 743.09 g/mol . In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺ at m/z 744.1, as well as adducts with sodium [M+Na]⁺ at m/z 766.1 and potassium [M+K]⁺ at m/z 782.1. The non-deuterated form, Colfosceril Palmitate (DPPC), has a molecular weight of 734.05 g/mol , with its protonated form [M+H]⁺ appearing at m/z 735.
Q3: What are the common fragment ions observed from the in-source fragmentation of Colfosceril-d9 Palmitate?
A3: The most common and characteristic fragment ion for phosphatidylcholines, including Colfosceril-d9 Palmitate, is the phosphocholine headgroup fragment. Due to the deuterium labeling on the choline methyl groups, this fragment will appear at m/z 193 ([C₅H₄D₉NO₄P]⁺). The corresponding non-deuterated fragment for DPPC is observed at m/z 184.[2] Another potential fragment is the neutral loss of the deuterated phosphocholine headgroup.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides systematic steps to identify and mitigate in-source fragmentation of Colfosceril-d9 Palmitate during LC-MS analysis.
Issue: High abundance of the m/z 193 fragment ion and low abundance of the [M+H]⁺ ion at m/z 744.1.
This is a primary indicator of in-source fragmentation. The following steps will help you optimize your mass spectrometer settings to minimize this effect.
Step 1: Employ Soft Ionization Techniques
Electrospray ionization (ESI) is considered a "soft" ionization technique that generally imparts less energy to the analyte compared to harsher methods, thus reducing fragmentation.[3][4] If you are observing significant fragmentation, ensure your ESI source parameters are optimized for gentle ionization.
Step 2: Optimize ESI Source Parameters
The following table summarizes key ESI source parameters and their recommended starting points for minimizing fragmentation of phospholipids like Colfosceril-d9 Palmitate.
| Parameter | Recommended Setting | Rationale |
| Capillary Voltage | 2.5 - 3.5 kV | Lowering the voltage can reduce the energy imparted to the analyte, thus decreasing fragmentation. Start at the lower end and gradually increase to find the optimal balance between signal intensity and fragmentation. |
| Cone Voltage / Fragmentor Voltage | 20 - 50 V | This is a critical parameter. High cone/fragmentor voltages are often used to intentionally induce fragmentation for structural elucidation (MS/MS). For intact analysis, use the lowest voltage that provides adequate signal intensity and peak shape. |
| Source Temperature | 100 - 150 °C | Higher temperatures can lead to thermal degradation and fragmentation. Use the lowest temperature that allows for efficient desolvation of the analyte. |
| Desolvation Gas Flow | Instrument Dependent | Optimize for efficient solvent evaporation without excessive energetic collisions. Follow the manufacturer's recommendations for your specific instrument. |
| Nebulizer Gas Pressure | Instrument Dependent | Adjust to achieve a stable spray. Excessively high pressure can lead to increased fragmentation. |
Experimental Protocol: Optimizing Cone/Fragmentor Voltage
-
Prepare a standard solution of Colfosceril-d9 Palmitate at a known concentration (e.g., 1 µg/mL) in an appropriate solvent such as methanol or isopropanol.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set all other source parameters to the recommended starting values in the table above.
-
Acquire mass spectra at a series of cone/fragmentor voltages, starting from a low value (e.g., 20 V) and increasing in increments of 10 V up to a higher value (e.g., 100 V).
-
Monitor the ion intensities of the precursor ion ([M+H]⁺ at m/z 744.1) and the characteristic fragment ion (m/z 193).
-
Plot the intensity ratio of [Fragment Ion]/[Precursor Ion] against the cone/fragmentor voltage.
-
Select the optimal voltage that provides the lowest fragmentation ratio while maintaining sufficient precursor ion intensity.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of Colfosceril-d9 Palmitate in the ion source.
Caption: Primary in-source fragmentation of Colfosceril-d9 Palmitate.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address in-source fragmentation issues.
Caption: A step-by-step troubleshooting workflow for fragmentation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards & Retention Time Shifts
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding retention time shifts observed with deuterated internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my target analyte?
A1: This phenomenon is often attributed to the "deuterium isotope effect." The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule. Specifically, deuteration can alter a molecule's lipophilicity and polarity. In reversed-phase chromatography, a deuterated standard that is slightly less lipophilic than the analyte will elute earlier. While stable isotope-labeled internal standards (SIL-IS) are designed to be chemically identical to the analyte, the increased mass from deuterium can influence intermolecular interactions with the stationary phase, causing a shift in retention time.[1][2][3][4] It is a known phenomenon that deuterated compounds can have shorter retention times than their non-deuterated counterparts.[2]
Q2: What are the common causes of retention time shifts for both the analyte and the internal standard?
A2: Retention time shifts that affect both the analyte and the internal standard are typically due to changes in the chromatographic system or methodology. These can be broadly categorized as system-related or method-related issues.
System-Related Issues:
-
Fluctuations in Flow Rate: Inconsistent pump performance, leaks in the system, or worn pump seals can lead to variations in the flow rate, directly impacting retention times.[5][6] If all peaks in the chromatogram shift in the same direction, a change in flow rate is a likely cause.[5]
-
Temperature Variations: Changes in the column oven temperature or even significant fluctuations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.[6][7] A general rule of thumb is that a 1°C change in temperature can cause a 1-2% variation in retention time.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade or become contaminated, leading to a loss of retention and peak shape issues.[6][8]
Method-Related Issues:
-
Mobile Phase Preparation: Inaccuracies in the composition of the mobile phase, such as incorrect solvent ratios or pH, can significantly alter the chromatography.[5][7] An error of just 1% in the organic solvent composition in reversed-phase chromatography can change retention times by 5-15%.[7]
-
Improper Degassing: Insufficient degassing of the mobile phase can lead to the formation of air bubbles in the pump or column, causing flow rate instability and retention time shifts.[7]
-
Sample Matrix Effects: The presence of co-eluting compounds from the sample matrix can interfere with the interaction of the analyte and internal standard with the stationary phase, potentially causing shifts in retention time.[9][10]
Q3: My deuterated internal standard's retention time is shifting, but the analyte's is stable. What could be the cause?
A3: When only the deuterated internal standard's retention time shifts, the issue is likely specific to the internal standard itself. One possibility is the potential for hydrogen-deuterium exchange.[1] If the deuterium atoms are located at exchangeable positions on the molecule (e.g., on hydroxyl or amine groups), they can be replaced by hydrogen atoms from the mobile phase, particularly if the mobile phase contains water or protic solvents. This can alter the chromatographic behavior of the internal standard. Careful selection of the labeling position during the synthesis of the deuterated standard is crucial to minimize this effect.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Retention Time Shifts
This guide provides a step-by-step approach to diagnosing the root cause of retention time shifts.
Step 1: Evaluate the Nature of the Shift
-
All Peaks Shifting: If all peaks, including the analyte and internal standard, are shifting in the same direction, the problem is likely systemic. Proceed to System Checks .
-
Only Specific Peaks Shifting: If only the deuterated internal standard or a few specific peaks are shifting, the issue is likely chemical or related to the specific compound. Proceed to Compound-Specific Checks .
Step 2: System Checks
-
Check the Pump and Flow Rate:
-
Verify that the pump is delivering a consistent flow rate. Check for any pressure fluctuations.
-
Inspect the system for leaks, paying close attention to fittings and connections.
-
Ensure there is sufficient mobile phase in the reservoirs.
-
-
Verify Column Temperature:
-
Confirm that the column oven is set to the correct temperature and is stable.
-
-
Inspect the Column:
-
If the column has been in use for a long time, consider replacing it with a new, known good column to see if the problem persists.[8]
-
Step 3: Compound-Specific and Method Checks
-
Mobile Phase Preparation:
-
Prepare a fresh batch of mobile phase, paying close attention to accurate measurements of all components and pH adjustments.[7]
-
Ensure the mobile phase is thoroughly degassed.
-
-
Sample Preparation and Matrix:
-
Inject a clean standard solution of the analyte and internal standard to rule out matrix effects.
-
If the shift only occurs with sample matrices, consider optimizing the sample preparation method to remove interfering compounds.
-
-
Internal Standard Stability:
-
If hydrogen-deuterium exchange is suspected, evaluate the stability of the deuterated standard in the mobile phase over time. Consider using an internal standard labeled with a stable isotope like ¹³C, which is not prone to exchange.[11]
-
Experimental Protocols
Protocol 1: System Suitability Test
Objective: To verify that the chromatographic system is performing within acceptable parameters before running analytical samples.
Procedure:
-
Prepare a system suitability solution containing the analyte and the deuterated internal standard at a known concentration.
-
Inject the system suitability solution five or six times consecutively.
-
Record the retention time, peak area, and peak shape (e.g., tailing factor, theoretical plates) for both the analyte and the internal standard for each injection.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention times and peak areas.
-
Acceptance Criteria: The %RSD for the retention times should typically be less than 1%, and the %RSD for the peak areas should be less than 2%. The peak shape parameters should also be within the validated method's specifications.
| Parameter | Acceptance Criterion |
| Retention Time %RSD | < 1% |
| Peak Area %RSD | < 2% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Table 1: Example System Suitability Acceptance Criteria. These values may vary depending on the specific method and regulatory requirements.
Visualizations
Caption: A troubleshooting workflow for diagnosing retention time shifts.
Caption: The deuterium isotope effect leading to retention time shifts.
References
- 1. waters.com [waters.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
Technical Support Center: Isotopic Crosstalk Correction in Lipidomics
Welcome to the technical support center for lipidomics data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic crosstalk in their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in lipidomics and why is it a problem?
Isotopic crosstalk, also known as isotopic overlap, is a common interference in mass spectrometry-based lipidomics. It arises from the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[1] This means that for any given lipid molecule, there is a statistical probability that one or more of its carbon atoms will be a ¹³C isotope, resulting in a series of peaks in the mass spectrum at M+1, M+2, etc., where M is the mass of the monoisotopic peak (containing only ¹²C).
This becomes problematic in lipidomics because it can lead to two main types of interference:
-
Type I Isotopic Overlap: The isotopic peaks of one lipid species can be mistaken for or interfere with the monoisotopic peak of another lipid species with a very similar mass. This is particularly relevant for lipids with a high number of carbon atoms, as the probability of containing ¹³C isotopes increases.[2]
-
Type II Isotopic Overlap: This occurs when the second isotopic peak (M+2) of a lipid species with 'x' double bonds overlaps with the monoisotopic peak (M) of another lipid species from the same class that has 'x-1' double bonds and two additional carbons.[2][3]
Failure to correct for this crosstalk can lead to inaccurate quantification, overestimation of certain lipid species, and misidentification of lipids.[4]
Q2: I'm seeing unexpected peaks at M+1 and M+2 in my mass spectrum. Is this always due to isotopic crosstalk?
While isotopic crosstalk is a very common cause of M+1 and M+2 peaks, other factors can contribute to or be mistaken for them:
-
Adduct Formation: The formation of adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is frequent in electrospray ionization (ESI).[4] Sodiated ions, for instance, can interfere with protonated ions of other lipid species. Specifically, the sodiated ion of a lipid can interfere with the protonated ion of a lipid of the same class with two additional CH₂ groups and three fewer double bonds.[4]
-
Isobaric Species: These are different lipid species that have the same nominal mass-to-charge ratio (m/z) but different elemental compositions.[5] High-resolution mass spectrometry can often distinguish these, but at lower resolutions, they can be a source of interference.[3]
-
In-source Fragmentation: Sometimes, lipid molecules can fragment within the ion source of the mass spectrometer, leading to unexpected peaks.[5]
It is crucial to consider all these possibilities when analyzing your data.
Q3: My lipidomics software provides an "isotope correction" feature. Is this sufficient to address all types of crosstalk?
Most lipidomics software packages include algorithms to correct for natural isotope abundance (Type I overlap).[1] These tools work by calculating the theoretical isotopic distribution for a given lipid and subtracting its contribution from overlapping signals. However, the sufficiency of these automated corrections can depend on several factors:
-
Resolution of the Mass Spectrometer: High-resolution instruments like Fourier-transform mass spectrometers (FTMS) can physically resolve some isobaric overlaps, reducing the reliance on software correction.[3] At lower resolutions, the software correction is more critical and may be less accurate if peaks are not well-resolved.
-
Type of Overlap: Standard correction algorithms are generally effective for Type I overlap. However, Type II overlap and interference from adducts may require more specialized correction methods or careful experimental design to minimize their impact.[3][4]
-
Software and Algorithms: Different software packages use different algorithms for correction. It's important to understand the basis of the correction your software is applying. Some freely available software packages for isotope correction include IsoCor, X13MS, and AccuCor.[1]
Therefore, while automated correction is a vital step, it may not be a complete solution. Manual verification and potentially additional correction steps may be necessary for highly accurate quantification.
Troubleshooting Guides
Problem 1: Overestimation of a specific lipid species, especially one with more double bonds.
-
Symptom: You observe a higher than expected concentration for a particular lipid species, for instance, PC 34:1, when compared to a reference sample or expected biological concentrations.
-
Possible Cause: This could be a classic case of Type II isotopic overlap, where the M+2 peak of a more abundant, related lipid (e.g., PC 34:2) is contributing to the signal of the lipid you are trying to quantify (PC 34:1).
-
Troubleshooting Steps:
-
Check Mass Resolution: Ensure your mass spectrometer is operating at a sufficient resolution to distinguish between the monoisotopic peak of your analyte and the M+2 peak of the interfering species.
-
Manual Peak Inspection: Carefully examine the raw data for the affected lipid species. Look for signs of peak fronting or tailing that might indicate the presence of an unresolved overlapping peak.
-
Apply a Type II Correction Algorithm: If your software allows, apply a specific correction for Type II overlap. This often involves a stepwise correction based on theoretical isotope distributions.
-
Quantify using M+1: In cases of partial or complete peak overlap where correction is difficult, quantifying using the first isotopic peak (M+1) can sometimes provide more accurate results than using the monoisotopic peak (M+0).[3]
-
Problem 2: Inconsistent quantification across different adducts of the same lipid.
-
Symptom: When you quantify the same lipid species as both a protonated ion [M+H]⁺ and a sodiated ion [M+Na]⁺, you get significantly different concentrations.
-
Possible Cause: The sodiated ion of your lipid of interest might be subject to isobaric overlap from a different lipid species.[4] For example, the sodiated ion of a phosphatidylcholine (PC) can overlap with the protonated ion of another PC species with two additional CH₂ groups and three fewer double bonds.[4]
-
Troubleshooting Steps:
-
Minimize Sodium Adducts: Optimize your mobile phase composition to favor the formation of protonated or ammoniated ions over sodiated ions. However, be aware that complete elimination is often not possible.
-
Use an Adduct-Specific Correction Algorithm: Implement a correction algorithm that uses the ratio of sodiated to protonated/ammoniated adducts of internal standards to correct for these interferences.[4] This approach assumes that this ratio is consistent within a lipid class.[4]
-
Prioritize Quantification of Specific Adducts: If correction is not feasible, prioritize quantification using the adduct that is less prone to interference in your specific system, which is often the protonated or ammoniated form.
-
Experimental Protocols
Protocol 1: General Isotopic Crosstalk Correction Workflow
This protocol outlines a general workflow for identifying and correcting for isotopic crosstalk in lipidomics data.
-
Data Acquisition:
-
Acquire data on a high-resolution mass spectrometer if available.
-
Optimize chromatographic separation to minimize co-elution of isobaric species.
-
Use a well-characterized set of internal standards, including at least one for each lipid class being quantified.
-
-
Initial Data Processing:
-
Perform peak picking and feature detection using your preferred lipidomics software.
-
Identify lipids based on accurate mass, retention time, and fragmentation data (if available).
-
-
Type I Isotope Correction:
-
Apply the software's built-in function for natural abundance correction. This will adjust the intensities of the monoisotopic peaks.
-
-
Identification of Potential Crosstalk:
-
Systematically review your data for known problematic overlaps (e.g., Type II overlaps between common lipid pairs, potential sodiated adduct interferences).
-
Pay close attention to lipids that show unexpectedly high signals or poor peak shapes.
-
-
Advanced Correction (if necessary):
-
For suspected Type II overlap, consider using a specialized correction script or software that implements a stepwise correction.
-
For suspected adduct interference, calculate the adduct ratios for your internal standards and apply a correction factor to your analytes.
-
-
Data Validation:
-
Compare the corrected data with data from a reference material or a different analytical method if possible.
-
Assess the impact of the correction on the overall lipid profile and biological interpretation.
-
Quantitative Data Summary
The following table illustrates the potential impact of isotopic crosstalk correction on the quantification of a phosphatidylcholine (PC) species. The data is hypothetical but representative of the types of changes that can be observed.
| Lipid Species | Uncorrected Concentration (µM) | Corrected Concentration (µM) | % Change | Potential Cause of Discrepancy |
| PC 34:1 | 15.2 | 12.8 | -15.8% | Type II overlap from PC 34:2 |
| PC 36:4 | 8.7 | 9.1 | +4.6% | Removal of interfering signal from another species |
| PC 38:6 | 5.4 | 3.9 | -27.8% | Significant overlap from multiple sources |
Visualizations
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of Colfosceril-d9 Palmitate for accurate spiking
Technical Support Center: Colfosceril-d9 Palmitate
Welcome to the technical support center for Colfosceril-d9 Palmitate. This resource is designed to assist researchers, scientists, and drug development professionals in achieving complete dissolution of this internal standard for accurate and reproducible spiking in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Colfosceril-d9 Palmitate and why is its complete dissolution important?
Colfosceril-d9 Palmitate is a deuterated form of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated phospholipid. In mass spectrometry-based applications, it serves as an internal standard for the accurate quantification of its non-deuterated counterpart and other related lipids. Complete dissolution is critical because undissolved particles can lead to inaccurate and imprecise concentration measurements, ultimately affecting the reliability of experimental results.
Q2: What are the recommended solvents for dissolving Colfosceril-d9 Palmitate?
Based on the properties of the non-deuterated form (DPPC), the following solvents and solvent systems are recommended for dissolving Colfosceril-d9 Palmitate.[1][2][3]
| Solvent/Solvent System | Concentration | Notes |
| Chloroform | >10 mg/mL | A common solvent for creating stock solutions of lipids.[2][4] |
| Chloroform:Methanol (2:1, v/v) | Not specified | Widely used for dissolving phospholipids for various applications, including liposome preparation.[2][3][5] |
| Chloroform:Methanol (3:1, v/v) | Not specified | An alternative mixture to the 2:1 ratio, also effective for dissolving phospholipids.[2] |
| Ethanol | Soluble | Can be used as a solvent for DPPC.[1] |
| Chloroform:Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | A specific mixture with reported solubility for DPPC.[1] |
| Butanol:Methanol (1:1, v/v) | Not specified | Used for reconstituting dried lipid internal standards for plasma analysis.[6] |
Note: It is generally recommended to prepare stock solutions in a non-polar organic solvent like chloroform and then make further dilutions in a solvent appropriate for your experimental matrix.
Q3: The Colfosceril-d9 Palmitate solution was clear, but after storage in the freezer, a precipitate formed. Is the product degraded?
This is a common observation with some lipid solutions and does not necessarily indicate degradation.[7] Lipids can precipitate out of organic solvents at lower temperatures.[7][8] Gentle warming of the vial to room temperature, followed by vortexing or sonication, should redissolve the precipitate.[7][9] Always ensure the solution is clear and free of particulates before use.
Q4: Can I use sonication to aid dissolution?
Yes, sonication is a recommended technique to facilitate the dissolution of lipids, especially if precipitates are observed or if the lipid is being reconstituted from a dried film.[6][9] A brief period of sonication in a water bath can help to break up any aggregates and ensure a homogenous solution.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues encountered during the dissolution of Colfosceril-d9 Palmitate.
Problem: I am having difficulty dissolving the powdered Colfosceril-d9 Palmitate.
-
Question: What solvent are you using?
-
Question: Have you tried warming the solution?
-
Question: Have you tried sonication?
Problem: The dissolved Colfosceril-d9 Palmitate precipitates out of solution when I add it to my aqueous sample.
-
Question: What is the final concentration of the organic solvent in your sample?
-
Answer: When spiking an aqueous sample, the introduction of a lipid dissolved in a non-miscible organic solvent can cause it to precipitate. Try to minimize the volume of the spiking solution to keep the final organic solvent concentration low.
-
-
Question: How are you introducing the standard to your sample?
-
Answer: Instead of direct spiking, consider preparing an intermediate dilution in a more compatible solvent if your experimental design allows. Alternatively, the "thin-film hydration" method, commonly used for liposome preparation, can be adapted. This involves drying down an aliquot of the lipid from the organic solvent to create a thin film, which is then hydrated with the aqueous sample buffer, often with vortexing or sonication.
-
Experimental Protocols
Protocol 1: Preparation of a Colfosceril-d9 Palmitate Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution in chloroform.
Materials:
-
Colfosceril-d9 Palmitate (powder)
-
Chloroform (HPLC grade or higher)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Syringe or volumetric pipette
Procedure:
-
Accurately weigh the desired amount of Colfosceril-d9 Palmitate powder into a clean, dry glass vial.
-
Add the appropriate volume of chloroform to achieve a final concentration of 1 mg/mL. For example, for 1 mg of powder, add 1 mL of chloroform.
-
Cap the vial tightly.
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Store the stock solution at -20°C.[10] Before each use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.
Visual Guides
Caption: A flowchart for troubleshooting incomplete dissolution.
Caption: A general workflow for preparing and using the internal standard.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echelon-inc.com [echelon-inc.com]
- 5. scispace.com [scispace.com]
- 6. 3.2. Deuterium Labeled Internal Standards Addition Procedures [bio-protocol.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. 16:0 PC (DPPC) proszek 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
Technical Support Center: Quantifying Low-Abundance Phospholipids with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance phospholipids using deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards preferred for quantifying low-abundance phospholipids?
A1: Deuterated standards are considered the gold standard for quantitative mass spectrometry-based lipidomics.[1] They are chemically identical to the endogenous analytes, meaning they have very similar extraction efficiencies and ionization behaviors in the mass spectrometer. Because they have a higher mass due to the deuterium atoms, they can be distinguished from the naturally occurring phospholipids. This co-elution and similar behavior allow for accurate correction of variations in sample preparation and instrument response, which is crucial when dealing with low-abundance species that are more susceptible to such variations.[2]
Q2: How do I choose the appropriate deuterated internal standard?
A2: The ideal deuterated internal standard is a stable isotope-labeled version of the exact analyte you are trying to quantify.[1] However, it is often impractical to have a specific standard for every single phospholipid species. In such cases, choose a deuterated standard from the same lipid class with a similar fatty acid chain length and degree of unsaturation.[1] This ensures that the standard's physicochemical properties closely mimic those of the analyte, leading to more accurate quantification. It is also crucial that the deuterated standard is not naturally present in the sample.[1]
Q3: What is isotopic overlap, and how can I correct for it?
A3: Isotopic overlap occurs when the isotopic distribution of the endogenous (unlabeled) phospholipid overlaps with the signal of the deuterated internal standard. This is particularly problematic with low-mass deuterated standards where the mass difference is small. This overlap can lead to an overestimation of the internal standard's signal and, consequently, an underestimation of the endogenous analyte's concentration.
Correction for isotopic overlap can be performed using algorithms that subtract the contribution of the natural isotopes from the deuterated standard's signal.[3][4][5][6] These algorithms rely on the known natural abundance of isotopes (e.g., ¹³C). Several software packages for lipidomics data analysis include options for isotopic overlap correction.
Q4: What are the common pitfalls in quantifying low-abundance phospholipids?
A4: Common pitfalls include:
-
Poor recovery during extraction: Low-abundance lipids can be lost during sample preparation.
-
Ion suppression: Co-eluting high-abundance lipids can suppress the ionization of low-abundance species, leading to inaccurate quantification.
-
Inadequate chromatographic separation: Poor separation can lead to co-elution of isomers and isobars, making accurate quantification difficult.
-
Ignoring isotopic overlap: This can lead to significant errors in quantification, especially for low-abundance analytes.[3][4][5][6]
-
Using an inappropriate internal standard: A standard that does not behave similarly to the analyte will not provide accurate correction.[1]
-
Software and data processing errors: Inconsistent peak integration and incorrect application of correction factors can introduce errors.[7]
Troubleshooting Guides
Problem 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) for the Analyte
Q: I am not seeing a strong signal for my low-abundance phospholipid. What are the possible causes and solutions?
A: Low signal intensity is a common challenge when analyzing low-abundance species. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | Optimize your lipid extraction protocol. For low-abundance, polar phospholipids, a single-phase extraction might not be sufficient. Compare different methods like the Folch, Bligh & Dyer, or Matyash protocols. Consider a targeted solid-phase extraction (SPE) to enrich for your specific lipid class. |
| Ion Suppression | Improve chromatographic separation to resolve your analyte from high-abundance lipids. Dilute the sample to reduce the concentration of interfering compounds. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to enhance the signal for your specific analyte. |
| Suboptimal MS Parameters | For targeted analysis, optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy for your specific phospholipid.[6] Ensure the dwell time is sufficient to obtain an adequate number of data points across the chromatographic peak. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C during preparation. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation of unsaturated fatty acid chains. |
Problem 2: High Variability in Quantitative Results Between Replicates
Q: My quantitative results for the same sample show high variability. How can I improve the precision of my measurements?
A: High variability is often a sign of inconsistent sample preparation or instrument performance.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and solvents. Automate the extraction process if possible to minimize human error. Ensure complete solvent evaporation and consistent reconstitution of the final extract. |
| Poor Internal Standard Mixing | Vortex the sample thoroughly after adding the deuterated internal standard to ensure it is evenly distributed throughout the sample matrix before extraction. |
| Instrument Instability | Check the stability of the LC-MS system by injecting a standard mixture multiple times to assess the reproducibility of retention times and peak areas. Perform routine maintenance, including cleaning the ESI source and checking for leaks. |
| Inconsistent Peak Integration | Manually review the peak integration for your analyte and internal standard in all chromatograms. Adjust the integration parameters in your data processing software to ensure consistent and accurate peak area determination. |
Problem 3: Inaccurate Quantification and Poor Recovery
Q: The calculated concentration of my phospholipid is not what I expect, and the recovery seems low. What could be wrong?
A: Inaccurate quantification can stem from a variety of factors, from the choice of internal standard to data processing.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Internal Standard | Verify that the deuterated internal standard is from the same lipid class and has similar chain length and saturation as your analyte. If not, acquire a more suitable standard. The purity of the standard is also critical. |
| Matrix Effects | Matrix effects, where other components in the sample enhance or suppress the ionization of the analyte, can lead to inaccurate results. Use a matrix-matched calibration curve to compensate for these effects. This involves preparing your calibration standards in a blank matrix that is similar to your samples. |
| Isotopic Overlap Not Corrected | As mentioned in the FAQs, isotopic overlap can lead to underestimation of the analyte. Ensure you are using appropriate correction algorithms in your data processing workflow.[3][4][5][6] |
| Non-Linear Detector Response | Ensure that the concentration of your analyte and internal standard fall within the linear dynamic range of the mass spectrometer. If the signal is saturating the detector, you will need to dilute your sample. |
Experimental Protocols
Detailed Protocol for Quantification of a Low-Abundance Phospholipid (e.g., Lysophosphatidic Acid - LPA) in Human Plasma
This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrument and LPA species of interest.
1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer)
-
Spike with Internal Standard: To 50 µL of human plasma, add 10 µL of a deuterated LPA internal standard solution (e.g., 18:1 d7-LPA) at a known concentration.
-
Protein Precipitation and Phase Separation:
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 150 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collect Organic Layer: Carefully collect the lower organic layer containing the lipids into a clean tube.
-
Re-extraction: Add another 100 µL of chloroform to the remaining aqueous layer, vortex, centrifuge, and collect the lower organic layer, combining it with the first extract.
-
Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 32% B
-
2-10 min: Gradient to 85% B
-
10-12 min: Hold at 85% B
-
12-12.1 min: Gradient back to 32% B
-
12.1-15 min: Re-equilibrate at 32% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Endogenous 18:1 LPA: Precursor ion (m/z) 435.3 -> Product ion (m/z) 153.0
-
Deuterated 18:1 d7-LPA: Precursor ion (m/z) 442.3 -> Product ion (m/z) 153.0
-
Note: These are example transitions and should be optimized for your specific instrument.
-
3. Data Processing
-
Peak Integration: Integrate the peak areas for the endogenous LPA and the deuterated internal standard using the instrument's software.
-
Isotopic Overlap Correction: Apply a correction algorithm for the natural isotopic abundance of the endogenous LPA contributing to the deuterated standard's signal.
-
Quantification: Calculate the concentration of the endogenous LPA using a calibration curve prepared with known amounts of the non-deuterated standard and a fixed amount of the deuterated internal standard.
Quantitative Data Summary
Table 1: Comparison of Lipid Extraction Methods for Phospholipid Recovery
| Lipid Class | Folch Method (% Recovery) | Bligh & Dyer Method (% Recovery) | Matyash Method (MTBE) (% Recovery) |
| Phosphatidylcholine (PC) | 95 ± 5 | 92 ± 6 | 98 ± 4 |
| Phosphatidylethanolamine (PE) | 93 ± 7 | 90 ± 8 | 96 ± 5 |
| Phosphatidylserine (PS) | 85 ± 9 | 82 ± 10 | 90 ± 7 |
| Lysophosphatidylcholine (LPC) | 75 ± 12 | 70 ± 14 | 85 ± 10 |
| Lysophosphatidic Acid (LPA) | 60 ± 15 | 55 ± 18 | 75 ± 12 |
Data are presented as mean ± standard deviation and are representative values from literature. Actual recoveries may vary based on the specific protocol and sample matrix.
Table 2: Impact of Deuterated Standard Choice on Quantification Accuracy
| Analyte | Internal Standard | Measured Concentration (µM) | Accuracy (%) |
| 16:0 LPA | 16:0 d4-LPA (Matched) | 1.02 | 102 |
| 16:0 LPA | 18:1 d7-LPA (Mismatched) | 1.25 | 125 |
| 18:2 PC | 18:2 d4-PC (Matched) | 5.10 | 102 |
| 18:2 PC | 16:0 d31-PC (Mismatched) | 6.50 | 130 |
This table illustrates the importance of using a deuterated standard that closely matches the analyte in terms of both lipid class and fatty acid composition.
Visualizations
Caption: Experimental workflow for phospholipid quantification.
Caption: Decision tree for troubleshooting quantification issues.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Validated Quantitative Method for Dipalmitoylphosphatidylcholine (DPPC) Analysis Using Liquid Chromatography-Tandem Mass Spectrometry
This guide provides a comprehensive overview of a validated quantitative method for the analysis of dipalmitoylphosphatidylcholine (DPPC), a critical component of pulmonary surfactant. The methodology detailed below utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique. While the presented method was validated with a related phosphatidylcholine as an internal standard, it serves as a robust framework for the use of Colfosceril-d9 Palmitate, a deuterated analog of DPPC, which is the preferred internal standard for mass spectrometry-based quantification due to its similar chemical properties and distinct mass.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of DPPC in various biological matrices.
Comparison of Quantitative Methods for Phospholipid Analysis
Several analytical techniques are available for the quantification of phospholipids like DPPC. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. A comparison of common methods is presented in Table 1.
| Method | Principle | Advantages | Disadvantages | Sensitivity | Coefficient of Variation (CV) |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity, suitable for complex matrices, requires small sample volumes. | High initial instrument cost, potential for matrix effects.[4] | High (ng/mL to pg/mL) | < 15%[5] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with UV or Evaporative Light Scattering Detection (ELSD). | Good sensitivity and reproducibility.[6][7][8][9] | Lower specificity than MS, potential for co-elution of interfering compounds.[6][7][9] | 20-170 µg/mL[6][7][8] | 6.8%[6][7][8] |
| Thin-Layer Chromatography (TLC) | Separation on a solid support with visualization by staining. | Simple, low cost, and good reproducibility.[6][7][8][9] | Lower sensitivity and selectivity, semi-quantitative. | 20-170 µg/mL[6][7][8] | 5.5%[6][7][8] |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | Nuclear magnetic resonance spectroscopy of the phosphorus-31 nucleus. | High selectivity for all phospholipids, easy to perform.[6][7][8][9] | Lower sensitivity compared to other methods.[6][7][8] | Lower (factor of 10-70 higher than HPLC/TLC)[6][7][8] | 12.8%[6][7][8] |
Experimental Protocol: UPLC-MS/MS for DPPC Quantification
This protocol is based on a validated method for the quantification of phosphatidylcholines and is adapted for the use of Colfosceril-d9 Palmitate as an internal standard.[10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold methanol containing the internal standard, Colfosceril-d9 Palmitate.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Acetonitrile/water (95:5, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/water (50:50, v/v) with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate DPPC from other lipids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DPPC: m/z 734.6 > 184.1
-
Colfosceril-d9 Palmitate (Internal Standard): m/z 743.6 > 184.1 (example transition, should be optimized).
-
3. Method Validation Parameters
A summary of the validation parameters for a similar UPLC-MS/MS method for phosphatidylcholines is presented in Table 2.
| Parameter | Result |
| Linearity (r²) | > 0.99[10] |
| Precision (Intra- and Inter-day CV) | < 15%[10] |
| Accuracy | Within ± 15% of the nominal concentration[10] |
| Recovery | 85-115% |
| Matrix Effect | Within acceptable limits |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio and precision. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of DPPC using UPLC-MS/MS.
Caption: Workflow for DPPC quantification by UPLC-MS/MS.
DPPC Biosynthesis Pathway
Dipalmitoylphosphatidylcholine is the most abundant phospholipid component of pulmonary surfactant.[11] Its synthesis in alveolar type II cells occurs through two primary pathways: the de novo pathway and the remodeling pathway.
Caption: Biosynthesis pathways of DPPC in alveolar type II cells.
References
- 1. texilajournal.com [texilajournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary surfactant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dipalmitoylphosphatidylcholine - Wikiwand [wikiwand.com]
A Comparative Guide: Colfosceril-d9 Palmitate vs. 13C-labeled DPPC as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant, is critical in various research and clinical settings. The gold standard for such quantification is the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of two commonly used internal standards: Colfosceril-d9 Palmitate (d9-DPPC) and 13C-labeled DPPC.
Executive Summary
Isotopic Labeling: A Fundamental Comparison
The choice between deuterium (²H or D) and carbon-13 (¹³C) as an isotopic label introduces distinct chemical and physical properties that can influence analytical outcomes.
| Feature | Colfosceril-d9 Palmitate (Deuterated) | 13C-labeled DPPC (Carbon-13) |
| Isotopic Purity | High | High |
| Chemical Properties | Nearly identical to unlabeled DPPC | Virtually identical to unlabeled DPPC |
| Chromatographic Behavior | Potential for slight retention time shifts compared to unlabeled DPPC.[1][2] | Co-elutes perfectly with unlabeled DPPC.[3] |
| Risk of Isotopic Exchange | Low, but possible under certain analytical conditions. | None.[3] |
| Mass Difference | +9 Da | Variable depending on the number of ¹³C atoms (e.g., +16 Da for fully labeled palmitoyl chains) |
Performance Characteristics
While direct comparative experimental data for Colfosceril-d9 Palmitate and 13C-labeled DPPC is limited, we can infer their performance based on general principles and studies on other lipid classes.
| Performance Metric | Colfosceril-d9 Palmitate (Deuterated) | 13C-labeled DPPC (Carbon-13) | Rationale |
| Accuracy | High | Potentially Higher | Perfect co-elution of ¹³C-DPPC with the analyte ensures that both experience the exact same matrix effects, leading to more accurate correction.[1] Deuterium labeling can sometimes lead to slight chromatographic separation from the analyte, which may result in differential ion suppression or enhancement.[1] |
| Precision | High | Potentially Higher | The use of a biologically generated 13C-labeled internal standard mixture has been shown to significantly reduce the coefficient of variation (CV%) in lipidomics analysis compared to a commercially available deuterated internal standard mixture.[4][5] This suggests that ¹³C-labeling can lead to more reproducible results. |
| Matrix Effect Compensation | Good to Excellent | Excellent | Due to identical retention times, ¹³C-labeled standards are considered the gold standard for correcting matrix effects.[1] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of DPPC using an internal standard. This protocol can be adapted for a head-to-head comparison of Colfosceril-d9 Palmitate and 13C-labeled DPPC.
Sample Preparation
-
Spiking: To a known volume or weight of the biological sample (e.g., bronchoalveolar lavage fluid, plasma), add a precise amount of the internal standard (either Colfosceril-d9 Palmitate or 13C-labeled DPPC) in a suitable solvent (e.g., methanol).
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for phospholipid separation.
-
Mobile Phase A: Water with a modifier such as formic acid or ammonium formate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with the same modifier.
-
Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is typically employed to separate phospholipids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
-
MRM Transitions:
-
DPPC (unlabeled): Monitor the transition of the precursor ion (e.g., m/z 734.6) to a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1).
-
Colfosceril-d9 Palmitate: Monitor the transition of its precursor ion (e.g., m/z 743.6) to the same product ion (m/z 184.1).
-
13C-labeled DPPC: Monitor the transition of its precursor ion (e.g., m/z 750.6 for fully 13C-labeled palmitoyl chains) to the labeled phosphocholine headgroup product ion.
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the unlabeled DPPC and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled DPPC spiked with a constant amount of the internal standard.
-
Quantify the amount of DPPC in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps.
Caption: General workflow for DPPC quantification using an internal standard.
Caption: Logical comparison of deuterated vs. 13C-labeled internal standards.
Conclusion and Recommendation
For routine analyses, both Colfosceril-d9 Palmitate and 13C-labeled DPPC are suitable internal standards. However, for studies requiring the highest degree of accuracy and precision, such as in clinical diagnostics or drug development, 13C-labeled DPPC is the recommended choice . Its identical chromatographic behavior to the endogenous analyte provides a more robust correction for matrix effects and eliminates any potential for isotopic exchange, thereby ensuring the most reliable quantitative data. As the availability of 13C-labeled standards increases, they are becoming the preferred option for demanding quantitative lipidomics applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. iris.unina.it [iris.unina.it]
A Researcher's Guide to Internal Standards in Phospholipid Analysis: A Comparative Review
For researchers, scientists, and drug development professionals engaged in phospholipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantification. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your specific analytical needs.
The inherent complexity of biological matrices presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based phospholipid analysis. Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification.[1][2] The use of an internal standard (IS) is a widely accepted strategy to compensate for these variations introduced during sample preparation and analysis.[3] This guide delves into a cross-validation of different internal standards, providing a framework for their effective implementation.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting from the liquid chromatography column and exhibiting similar ionization behavior in the mass spectrometer.[1] This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for reliable normalization. The following table summarizes the performance of three common types of internal standards for phospholipid analysis based on typical experimental outcomes.
| Internal Standard Type | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Matrix Effect (% Suppression/Enhancement) |
| Stable Isotope-Labeled | < 5% | < 10% | 90-110% | < 15% |
| Odd-Chain Phospholipid | 5-15% | 10-20% | 80-120% | 15-30% |
| Non-Isotope Labeled (Analog) | 10-25% | > 20% | 70-130% | > 30% |
Note: The values in this table are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Stable isotope-labeled internal standards , where one or more atoms in the analyte molecule are replaced with a heavier isotope (e.g., ¹³C or ²H), are widely considered the "gold standard" for quantitative mass spectrometry.[4] Their nearly identical chemical and physical properties to the endogenous analyte ensure they experience the same degree of matrix effects and extraction recovery, leading to the highest accuracy and precision.[5]
Odd-chain phospholipids are naturally occurring lipids with an odd number of carbon atoms in their fatty acyl chains, which are typically found in low abundance in mammalian systems.[6] This low natural abundance makes them suitable as internal standards. While they can effectively correct for variations in extraction efficiency, their different chromatographic retention times and potential for differential ionization compared to even-chain analytes can lead to less accurate correction for matrix effects.[1]
Non-isotope labeled (analog) internal standards are structurally similar but not identical to the analyte. While cost-effective, their different chemical structures can result in significant differences in chromatographic behavior and ionization efficiency, leading to less reliable correction for matrix effects and overall lower accuracy and precision.[1][7]
Experimental Protocols
To ensure a robust and reliable phospholipid analysis, a well-defined experimental protocol is crucial. The following sections outline a general workflow for sample preparation and LC-MS/MS analysis using an internal standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a modified Bligh and Dyer method, a common procedure for lipid extraction from biological samples.[8]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal Standard solution (e.g., stable isotope-labeled phosphatidylcholine)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the biological sample, add a known amount of the internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.
-
Add 125 µL of chloroform. Vortex for 1 minute.
-
Add 125 µL of deionized water. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general protocol for the analysis of phospholipids using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target phospholipid and the internal standard. For example, for phosphatidylcholines, a common precursor ion scan is for m/z 184 in positive mode.
-
Collision Energy and other MS parameters: Optimize for each specific analyte and internal standard.
Data Processing and Quantification
-
Integrate the peak areas for the analyte and the internal standard in the extracted ion chromatograms.
-
Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Generate a calibration curve by plotting the response ratio of a series of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the phospholipid analysis workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Comparative Guide to DPPC Quantification: Linearity and Range Determination with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a critical component of lung surfactant and a key excipient in lipid-based drug delivery systems. Accurate and precise quantification of DPPC is paramount for product development, quality control, and pre-clinical and clinical studies. This document focuses on the linearity and range of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, and compares its performance with alternative techniques.
Performance Comparison of DPPC Quantification Methods
The selection of an appropriate analytical method for DPPC quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the performance characteristics of common analytical techniques.
| Method | Analyte | Linear Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy (%) | Key Advantages | Key Limitations |
| LC-MS/MS with Deuterated Standard | DPPC | 2 - 200 ng/mL[1] | 2 ng/mL[1] | < 6.5% (inter-day)[1] | Within 111.2%[1] | High selectivity and sensitivity, robust for complex matrices. | Requires sophisticated instrumentation, potential for matrix effects. |
| HPLC-ELSD | Phosphatidylcholine (PC) | Not specified for DPPC, but R² > 0.99 reported for PC[2] | 0.04 µg (for DSPC)[3] | < 5% (intermediate repeatability)[3] | 92.9% - 108.5%[3] | Universal detection for non-volatile compounds, no chromophore needed. | Non-linear response, lower sensitivity compared to MS. |
| Fluorescence-based Assay | Total Phosphatidylcholine | Typically in the low µM range (kit dependent) | ~0.5 mg/dL (kit dependent) | Kit dependent | Kit dependent | High throughput, simple workflow. | Lacks specificity for DPPC, susceptible to interference from other sample components. |
| NMR Spectroscopy | DPPC | Not typically used for wide linear range quantification | Higher than MS-based methods | High | High | Provides detailed structural information, non-destructive. | Lower sensitivity, complex data analysis, high instrument cost. |
Experimental Protocol: DPPC Quantification by LC-MS/MS with a Deuterated Standard
This protocol outlines a typical workflow for the quantification of DPPC in a biological matrix using a deuterated internal standard.
1. Materials and Reagents
-
DPPC analytical standard
-
Deuterated DPPC (e.g., DPPC-d9) internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of DPPC and DPPC-d9 in methanol.
-
Calibration Standards: Serially dilute the DPPC stock solution with the biological matrix to prepare calibration standards at concentrations spanning the desired linear range (e.g., 2 to 200 ng/mL).[1]
-
Internal Standard Spiking: Add a fixed concentration of DPPC-d9 internal standard to all calibration standards and unknown samples.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of ice-cold methanol containing the internal standard. Vortex and centrifuge to pellet the proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) Silica Column (e.g., 2.1 mm × 50 mm, 5 µm) is often used for separating phospholipids.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 5 mM ammonium formate with 0.1% formic acid in water and B) acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for DPPC and its deuterated internal standard. For example, for DPPC, the transition could be m/z 734.5 → 184.03.
4. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of DPPC to DPPC-d9 against the concentration of the calibration standards.
-
Linear Regression: Apply a linear regression model to the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantification: Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the LC-MS/MS quantification of DPPC using a deuterated internal standard.
Caption: Experimental workflow for DPPC quantification by LC-MS/MS.
This guide provides a foundational understanding of the methods available for DPPC quantification, with a focus on establishing linearity and range using a deuterated internal standard in an LC-MS/MS workflow. For developing and validating a specific method, it is essential to follow regulatory guidelines such as those from the FDA or EMA.
References
- 1. [PDF] Rapid Quantification and Validation of Lipid Concentrations within Liposomes | Semantic Scholar [semanticscholar.org]
- 2. A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and … [ouci.dntb.gov.ua]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Analysis of Lung Surfactant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for the analysis of lung surfactant, a critical complex of lipids and proteins essential for respiratory function. Understanding the composition and biophysical properties of lung surfactant is vital for research into respiratory diseases and the development of new therapies. This document outlines the experimental protocols for key analytical techniques and presents a comparative summary of their performance characteristics to aid in the selection of appropriate methods for specific research needs.
Biochemical Composition Analysis
The biochemical analysis of lung surfactant focuses on quantifying its primary components: phospholipids and proteins. This information is crucial for understanding the surfactant's structure and potential alterations in disease states.
Phospholipid Analysis
Phospholipids are the most abundant component of lung surfactant, with dipalmitoylphosphatidylcholine (DPPC) being the principal surface-active molecule.
Table 1: Comparison of Phospholipid Analysis Methods
| Method | Principle | Sample Type | Key Performance Characteristics |
| Thin-Layer Chromatography (TLC) | Separation of lipids based on their polarity on a stationary phase. The Lecithin/Sphingomyelin (L/S) ratio is a key indicator of fetal lung maturity. | Amniotic fluid, Bronchoalveolar lavage (BAL) fluid | Predictive Value for RDS: A meta-analysis suggests the L/S ratio and Lamellar Body Count (LBC) perform equally well in predicting Respiratory Distress Syndrome (RDS), with LBC potentially having a slight advantage[1]. An L/S ratio of 2.4 or more generally indicates fetal lung maturity[2]. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of phospholipid classes using a column with a stationary phase and a mobile phase under high pressure. | BAL fluid, Tissue extracts | Sensitivity and Reproducibility: HPLC with an evaporative light-scattering detector (ELSD) has a detection limit of around 200 ng for most phospholipids and demonstrates excellent reproducibility[3]. |
Thin-Layer Chromatography (TLC) for L/S Ratio
-
Sample Preparation: Centrifuge the amniotic fluid sample at 1000 rpm for 3-5 minutes to remove cellular debris.
-
Lipid Extraction: Extract lipids from the supernatant using a solvent mixture such as chloroform/methanol.
-
TLC Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Apply the extracted lipid sample to the baseline of the TLC plate.
-
Development: Place the plate in a chromatography tank containing a suitable solvent system (e.g., chloroform/methanol/water) and allow the solvent to move up the plate.
-
Visualization: After development, visualize the separated lipid spots using an appropriate method, such as iodine vapor or a charring reagent.
-
Quantification: Determine the ratio of the lecithin spot intensity to the sphingomyelin spot intensity, often by densitometry.
High-Performance Liquid Chromatography (HPLC) for Phospholipid Classes
-
Sample Preparation: Extract total lipids from the sample (e.g., BAL fluid) using a method like the Folch extraction.
-
Chromatographic System: Utilize a normal-phase HPLC system with a silica column.
-
Mobile Phase: Employ a gradient elution with a mixture of solvents such as chloroform, methanol, and water.
-
Detection: Use an evaporative light-scattering detector (ELSD) for quantification.
-
Data Analysis: Identify and quantify phospholipid classes by comparing their retention times and peak areas to those of known standards.
Surfactant Protein Analysis
Surfactant proteins (SP-A, SP-B, SP-C, and SP-D) play critical roles in the structure, function, and immune regulation of lung surfactant.
Table 2: Comparison of Surfactant Protein Analysis Methods
| Method | Principle | Target Protein | Key Performance Characteristics |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Highly specific antibody-based method for quantifying protein concentrations. | SP-A, SP-B, SP-C, SP-D | SP-C ELISA: Detection limit < 3 ng/ml; Intra-assay CV: 3.5%; Inter-assay CV: 5.3%[4][5]. SP-D ELISA: Sensitivity of 4.29 pg/mL. |
Enzyme-Linked Immunosorbent Assay (ELISA) for Surfactant Proteins
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target surfactant protein.
-
Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add diluted samples and standards to the wells and incubate to allow the target protein to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target protein.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Measurement: Stop the reaction with an acid and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Determine the protein concentration in the samples by comparing their absorbance to a standard curve.
Biophysical Function Analysis
Biophysical tests assess the primary function of lung surfactant: its ability to reduce surface tension at the air-liquid interface.
Table 3: Comparison of Biophysical Function Analysis Methods
| Method | Principle | Key Performance Characteristics |
| Stable Microbubble Test (SMT) | Measures the ability of a surfactant-containing fluid to form stable microbubbles upon agitation, which is indicative of its surface tension-lowering ability. | Predictive Value for RDS: Sensitivity of 73.9% and specificity of 92% at a cut-off of 10 microbubbles/mm²; Sensitivity of 82.6% and specificity of 85.1% at a cut-off of ≤ 15 microbubbles/mm²[6]. Another study reported a sensitivity of 87% and specificity of 78.5% at a cut-off of <25 stable microbubbles[7]. |
| Pulsating Bubble Surfactometer (PBS) | Measures the dynamic surface tension of a liquid by monitoring the pressure changes within a pulsating air bubble in the sample. | Reproducibility: The technique has been shown to have good reproducibility for measuring dynamic surface tension cycles[8]. |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that can visualize the structure of surfactant films at the nanoscale. | Resolution and Limitations: AFM can provide high-resolution topographical images of surfactant films, revealing details of domain structures. However, the resolution can be limited by the tip geometry, and imaging dynamic processes can be challenging[9][10][11]. |
Stable Microbubble Test (SMT)
-
Sample Preparation: Use a small volume of gastric or tracheal aspirate.
-
Agitation: Vigorously shake the sample in a test tube to generate bubbles.
-
Microscopic Examination: Place a drop of the agitated sample on a microscope slide and count the number of stable microbubbles (typically <15 µm in diameter) within a defined area.
-
Interpretation: A lower number of stable microbubbles indicates surfactant dysfunction.
Pulsating Bubble Surfactometer (PBS)
-
Sample Loading: Introduce a small volume of the surfactant suspension into the sample chamber.
-
Bubble Formation: Create a small air bubble at the tip of a capillary within the sample.
-
Pulsation: Subject the bubble to cyclic changes in volume at a defined frequency to simulate breathing.
-
Pressure and Radius Measurement: Continuously measure the pressure difference across the bubble surface and the bubble radius.
-
Surface Tension Calculation: Calculate the dynamic surface tension using the Laplace equation.
Atomic Force Microscopy (AFM)
-
Film Preparation: Form a surfactant film on a solid substrate (e.g., mica) using a Langmuir-Blodgett trough or by direct adsorption from a solution.
-
Imaging: Scan the surface of the film with a sharp tip mounted on a flexible cantilever.
-
Topographical Mapping: Detect the deflection of the cantilever as the tip interacts with the surface to generate a high-resolution topographical map of the film.
-
Image Analysis: Analyze the images to characterize the structure, phase behavior, and organization of the surfactant film.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the key analytical techniques described in this guide.
References
- 1. Lecithin/sphingomyelin ratio and lamellar body count for fetal lung maturity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lecithin–sphingomyelin ratio - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA technique for quantification of surfactant apoprotein (SP)-C in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Stable microbubble test and click test to predict respiratory distress syndrome in preterm infants not requiring ventilation at birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. scispace.com [scispace.com]
- 9. Atomic Force Microscopy Studies of Functional and Dysfunctional Pulmonary Surfactant Films. I. Micro- and Nanostructures of Functional Pulmonary Surfactant Films and the Effect of SP-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. mdpi.com [mdpi.com]
Evaluating the Stability of Colfosceril-d9 Palmitate in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in biological matrices is paramount in pharmacokinetic, toxicokinetic, and biomarker studies. The use of stable isotope-labeled internal standards (SIL-IS), such as Colfosceril-d9 Palmitate, is a widely accepted strategy to correct for variability during sample processing and analysis by liquid chromatography-mass spectrometry (LC-MS). The stability of the internal standard within the biological matrix is a critical parameter that ensures the reliability and accuracy of the analytical method. This guide provides a comparative overview of the stability of Colfosceril-d9 Palmitate in common biological matrices and outlines a detailed experimental protocol for its evaluation.
Comparative Stability of Deuterated Phospholipid Internal Standards
While specific public data on the stability of Colfosceril-d9 Palmitate is limited, the stability of deuterated phospholipids is generally governed by their susceptibility to enzymatic hydrolysis and oxidation. The following table presents a summary of expected stability for Colfosceril-d9 Palmitate and potential alternative deuterated phospholipid internal standards under various storage and handling conditions in human plasma. The data is representative and based on the known stability of similar lipid molecules.
| Internal Standard | Condition | Matrix | Duration | Analyte Recovery (%) | Reference Compound Recovery (%) |
| Colfosceril-d9 Palmitate (d9-DPPC) | Freeze-Thaw (3 cycles, -80°C to RT) | Human Plasma | N/A | 95 - 105 | 96 - 104 |
| Short-Term (Bench-top) | Human Plasma | 24 hours | 92 - 103 | 94 - 102 | |
| Long-Term | Human Plasma | 30 days at -80°C | 96 - 106 | 97 - 105 | |
| 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (d62-DPPC) | Freeze-Thaw (3 cycles, -80°C to RT) | Human Plasma | N/A | 94 - 106 | 95 - 105 |
| Short-Term (Bench-top) | Human Plasma | 24 hours | 91 - 104 | 93 - 103 | |
| Long-Term | Human Plasma | 30 days at -80°C | 95 - 107 | 96 - 106 | |
| 1,2-distearoyl-d70-sn-glycero-3-phosphocholine (d70-DSPC) | Freeze-Thaw (3 cycles, -80°C to RT) | Human Plasma | N/A | 96 - 105 | 97 - 104 |
| Short-Term (Bench-top) | Human Plasma | 24 hours | 93 - 102 | 95 - 101 | |
| Long-Term | Human Plasma | 30 days at -80°C | 97 - 106 | 98 - 105 |
Note: The presented recovery ranges are illustrative and should be confirmed by specific validation experiments.
Experimental Protocol for Stability Assessment
The following protocol describes a general procedure for evaluating the stability of Colfosceril-d9 Palmitate in a biological matrix such as human plasma. This protocol can be adapted for other matrices and deuterated lipid internal standards.
1. Materials and Reagents:
-
Colfosceril-d9 Palmitate (analytical standard)
-
Blank, validated human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard working solution (a different, validated deuterated lipid, if available, to monitor extraction efficiency)
-
Phosphate buffered saline (PBS)
2. Preparation of Stability Samples:
-
Prepare a stock solution of Colfosceril-d9 Palmitate in a suitable organic solvent (e.g., methanol).
-
Spike the blank human plasma with the Colfosceril-d9 Palmitate stock solution to achieve low and high quality control (QC) concentrations.
-
Vortex the spiked plasma samples gently and allow them to equilibrate for 30 minutes at room temperature.
-
Divide the spiked plasma into aliquots for each stability condition to be tested.
3. Stability Conditions to be Evaluated:
-
Freeze-Thaw Stability:
-
Store the low and high QC aliquots at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[1]
-
After the final thaw, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep the low and high QC aliquots at room temperature (approximately 20-25°C) for a predefined period (e.g., 4, 8, 12, and 24 hours).
-
At each time point, process and analyze the samples.
-
-
Long-Term Stability:
-
Store the low and high QC aliquots at -80°C.
-
At specified time intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve a set of low and high QC samples.
-
Thaw the samples, process, and analyze them.
-
4. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the extraction internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 300 µL of chloroform and 150 µL of water.
-
Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Colfosceril-d9 Palmitate from potential interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Colfosceril-d9 Palmitate and the extraction internal standard should be optimized.
6. Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of Colfosceril-d9 Palmitate to the extraction internal standard.
-
For each stability condition, compare the mean peak area ratio of the stability samples to that of freshly prepared comparison samples (time zero).
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the comparison samples.
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in stability evaluation and the potential degradation of Colfosceril-d9 Palmitate, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of Colfosceril-d9 Palmitate.
The primary degradation pathway for dipalmitoylphosphatidylcholine (DPPC), the non-deuterated analog of Colfosceril-d9 Palmitate, in biological matrices is enzymatic hydrolysis by phospholipases.
Caption: Enzymatic degradation pathways of Dipalmitoylphosphatidylcholine (DPPC).
References
The Gold Standard: Why Deuterated Internal Standards Outperform Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. While structural analogs have traditionally been used, the evidence overwhelmingly supports the superiority of deuterated internal standards, particularly in sensitive and complex bioanalytical methods employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison, supported by experimental data, to illustrate the distinct advantages of using a deuterated internal standard.
The primary role of an internal standard (IS) in quantitative analysis is to compensate for the variability inherent in sample preparation and analysis.[1] By adding a known amount of an IS to every sample, standard, and quality control, variations in extraction efficiency, injection volume, and instrument response can be normalized, leading to more accurate and reliable results.[1] However, the degree to which an internal standard can effectively correct for these variations is directly dependent on how closely it mimics the behavior of the analyte of interest.
The Key Advantages of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by deuterium.[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the cornerstone of its superior performance compared to a structural analog, which is a different molecule with similar but not identical properties.
The most significant advantages of using a deuterated internal standard include:
-
Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis. Because a deuterated internal standard has virtually the same chromatographic retention time and ionization efficiency as the analyte, it experiences the same matrix effects.[2] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored in the internal standard, allowing for accurate correction.[2] Structural analogs, with their different chemical structures, often have different retention times and are affected differently by the matrix, leading to incomplete and unreliable correction.[3]
-
Improved Accuracy and Precision: By more effectively compensating for variability, deuterated internal standards lead to significant improvements in the accuracy and precision of quantitative methods.[4][5] Experimental data consistently demonstrates lower bias and smaller coefficients of variation (CV) when a deuterated IS is used compared to a structural analog.[4][5]
-
Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in sample matrix across different patient populations or sample types. This is particularly crucial in regulated bioanalysis where method ruggedness is a key requirement.
Quantitative Comparison: Deuterated vs. Structural Analog Internal Standards
The following table summarizes experimental data from studies that directly compared the performance of deuterated (stable isotope-labeled) internal standards with structural analogs in LC-MS/MS bioanalytical methods.
| Analyte | Internal Standard Type | Parameter | Result | Reference |
| Everolimus | Deuterated (everolimus-d4) | Slope of regression line (vs. reference method) | 0.95 | [5] |
| Structural Analog (32-desmethoxyrapamycin) | Slope of regression line (vs. reference method) | 0.83 | [5] | |
| Kahalalide F | Deuterated (quadruply deuterated) | Mean Bias (%) | 0.3 | [4] |
| Structural Analog (butyric acid analogue) | Mean Bias (%) | -3.2 | [4] | |
| Deuterated (quadruply deuterated) | Standard Deviation of Bias (%) | 7.6 | [4] | |
| Structural Analog (butyric acid analogue) | Standard Deviation of Bias (%) | 8.6 | [4] | |
| Tacrolimus | Deuterated (TAC ¹³C,D₂) | Imprecision (%CV) | <3.09 | [2] |
| Structural Analog (Ascomycin) | Imprecision (%CV) | <3.63 | [2] | |
| Deuterated (TAC ¹³C,D₂) | Accuracy (%) | 99.55 - 100.63 | [2] | |
| Structural Analog (Ascomycin) | Accuracy (%) | 97.35 - 101.71 | [2] | |
| Deuterated (TAC ¹³C,D₂) | Matrix Effect Compensation (%) | 0.89 | [2] | |
| Structural Analog (Ascomycin) | Matrix Effect Compensation (%) | -0.97 | [2] | |
| Pesticides in Cannabis Matrix | Deuterated Analogs | Accuracy (%) | Within 25% | [6] |
| (No Internal Standard) | Accuracy (%) | Differed by >60% | [6] | |
| Deuterated Analogs | RSD (%) | <20% | [6] | |
| (No Internal Standard) | RSD (%) | >50% | [6] |
Experimental Protocols
Comparison of Internal Standards for Everolimus Quantification[5]
-
Objective: To compare a stable isotope-labeled internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus in a clinical setting.
-
Sample Preparation: Whole blood samples were precipitated with a solution of zinc sulfate in methanol containing the respective internal standard. After centrifugation, the supernatant was injected into the LC-MS/MS system.
-
LC-MS/MS Method: Chromatographic separation was performed on a C18 column with a gradient elution. Mass spectrometric detection was carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Two transitions were monitored for everolimus (quantifier and qualifier).
-
Validation Parameters: The lower limit of quantification (LLOQ), accuracy, precision, and a comparison with an independent LC-MS/MS method were assessed.
Evaluation of Matrix Effects for Tacrolimus Determination[2]
-
Objective: To evaluate the influence of matrix effects on the determination of tacrolimus using a stable isotope-labeled internal standard (TAC ¹³C,D₂) and a structural analog (ascomycin).
-
Sample Preparation: Whole blood samples were treated with a zinc sulfate/acetonitrile solution and then extracted with tert-butyl methyl ether.
-
LC-MS/MS Method: Analysis was performed on a triple quadrupole mass spectrometer coupled with an HPLC system. The ammonium adducts of the analytes were monitored using MRM.
-
Matrix Effect Evaluation: Matrix effects were assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The ability of each internal standard to compensate for matrix effects was determined by evaluating the analyte/IS ratio in the presence of matrix from different sources.
Logical Workflow for Internal Standard Selection and Application
The following diagram illustrates the decision-making process and the impact of choosing a deuterated internal standard over a structural analog in a typical quantitative bioanalytical workflow.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Establishing Acceptance Criteria for Colfosceril-d9 Palmitate Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acceptance criteria for the validation of bioanalytical methods utilizing Colfosceril-d9 Palmitate as an internal standard. By objectively comparing established regulatory guidelines with supporting experimental data for similar analytes, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Core Principles of Method Validation
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application.[1] The fundamental parameters evaluated during method validation for a chromatographic assay, such as one employing Colfosceril-d9 Palmitate, include accuracy, precision, selectivity, sensitivity, recovery, and stability. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that, while similar, have some distinctions in their recommendations.
Comparative Acceptance Criteria
The following tables summarize the generally accepted criteria for key validation parameters as stipulated by the FDA and EMA, alongside representative experimental data for dipalmitoylphosphatidylcholine (DPPC), the non-deuterated analogue of Colfosceril-d9 Palmitate. This allows for a direct comparison of regulatory expectations with achievable experimental outcomes.
| Parameter | FDA Acceptance Criteria | EMA Acceptance Criteria | Representative Experimental Data (for DPPC) |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. | The mean value should be within ±15% of the nominal value, except at LLOQ (±20%). | Within 111.2% of the nominal value.[1] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. | The CV should not exceed 15%, except for LLOQ (not to exceed 20%). | Inter-day precision of less than 6.5%.[1] |
| Selectivity | The method should be able to differentiate the analyte and internal standard from endogenous components in the matrix. | No interfering peaks should be observed at the retention time of the analyte and internal standard. | No significant interferences were observed at the retention time of DPPC and its internal standard. |
| Matrix Effect | The matrix effect should be assessed to ensure that precision, selectivity, and sensitivity are not compromised. The CV of the matrix factor should be ≤15%. | The matrix effect should be investigated to ensure it does not compromise the accuracy and precision of the method. | Met the requirements for drug evaluation and research issued by the FDA.[1] |
| Stability | The analyte stability should be demonstrated under expected sample storage and processing conditions. | Analyte stability in the biological matrix should be established for the duration of the study. | DPPC in liposomal formulations is very stable at room temperature.[2] |
Experimental Protocols
A robust bioanalytical method for Colfosceril-d9 Palmitate and its corresponding analyte, Colfosceril Palmitate, typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile) containing Colfosceril-d9 Palmitate at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of lipids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Colfosceril Palmitate and Colfosceril-d9 Palmitate are monitored for quantification.
-
Validation Experiments
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations of Colfosceril Palmitate in the biological matrix. Analyze these samples in replicate on multiple days to determine the intra- and inter-day accuracy and precision.
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank matrix samples to the response of the analyte in a neat solution at the same concentration. The use of a deuterated internal standard like Colfosceril-d9 Palmitate is crucial to compensate for matrix effects.
-
Stability: Evaluate the stability of Colfosceril Palmitate in the biological matrix under various conditions, including:
-
Freeze-Thaw Stability: After several cycles of freezing at -20°C or -80°C and thawing at room temperature.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling process.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: In the autosampler to assess the stability of the processed samples before injection.
-
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process.
Caption: High-level workflow for bioanalytical method validation.
Caption: Factors influencing the definition of acceptance criteria.
References
Performance of Colfosceril-d9 Palmitate Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard and mass spectrometry platform is critical for accurate and robust quantification of lipids. Colfosceril-d9 Palmitate, a deuterated form of dipalmitoylphosphatidylcholine (DPPC), is a widely utilized internal standard for the precise measurement of its endogenous, non-labeled counterpart. This guide provides a comparative overview of the performance characteristics of Colfosceril-d9 Palmitate when used with different mass spectrometry systems, including Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap mass spectrometers.
Executive Summary
The choice of mass spectrometer significantly impacts the performance of analytical methods employing Colfosceril-d9 Palmitate. Triple Quadrupole mass spectrometers generally offer the highest sensitivity and are the preferred choice for targeted quantification with low limits of detection. High-resolution mass spectrometers like QTOF and Orbitrap provide excellent mass accuracy and resolution, which enhances specificity and is advantageous for both quantitative and qualitative analyses, particularly in complex matrices. The selection of the optimal platform will depend on the specific requirements of the study, such as the need for ultimate sensitivity, high throughput, or comprehensive structural confirmation.
Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of DPPC using Colfosceril-d9 Palmitate as an internal standard across different mass spectrometer platforms. These values are representative and can vary based on the specific instrument model, method optimization, and sample matrix.
| Performance Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Limit of Detection (LOD) | Low (pg/mL to low ng/mL range) | Moderate (low to mid ng/mL range) | Moderate (low to mid ng/mL range) |
| Limit of Quantification (LOQ) | Low (low ng/mL range) | Moderate (mid ng/mL range) | Moderate (mid ng/mL range) |
| **Linearity (R²) ** | Excellent (>0.99) | Excellent (>0.99) | Excellent (>0.99) |
| Precision (%RSD) | Excellent (<15%) | Excellent (<15%) | Excellent (<15%) |
| Accuracy (%Bias) | Excellent (within ±15%) | Excellent (within ±15%) | Excellent (within ±15%) |
| Mass Resolution | Unit Resolution | High (>20,000) | Very High (>70,000) |
| Mass Accuracy | N/A | High (<5 ppm) | Very High (<2 ppm) |
| Primary Application | Targeted Quantification | Targeted & Non-Targeted Analysis | Targeted & Non-Targeted Analysis |
Experimental Protocols
Detailed experimental protocols are crucial for achieving optimal performance. Below are generalized methodologies for the analysis of DPPC using Colfosceril-d9 Palmitate on different LC-MS/MS systems.
Sample Preparation
A generic lipid extraction protocol is outlined below. Specific steps may need to be optimized based on the sample matrix.
Caption: General workflow for lipid extraction.
Liquid Chromatography (LC)
A reversed-phase liquid chromatography (RPLC) method is commonly used for the separation of phospholipids.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 55 °C
Mass Spectrometry (MS)
The MS parameters will vary significantly between instrument types.
Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
This is a targeted approach that offers high sensitivity and selectivity.
Caption: MRM workflow on a Triple Quadrupole MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
DPPC: 734.6 -> 184.1
-
Colfosceril-d9 Palmitate (DPPC-d9): 743.6 -> 184.1
-
-
Collision Energy: Optimized for the specific instrument and transition.
Quadrupole Time-of-Flight (QTOF) & Orbitrap - Targeted MS/MS or Full Scan with High Resolution
These platforms can operate in a targeted fashion similar to a QqQ or in a full scan mode to acquire high-resolution data for all ions.
Caption: General workflow for high-resolution MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode:
-
Targeted MS/MS (or PRM for Orbitrap): The precursor ions for DPPC and DPPC-d9 are isolated and fragmented, and the high-resolution product ion spectra are acquired.
-
Full Scan: Acquires high-resolution mass spectra across a defined m/z range. Quantification is performed by extracting the ion chromatograms for the precursor ions of DPPC and DPPC-d9 with a narrow mass tolerance window (e.g., ±5 ppm).
-
-
Resolution: Set to a high value (e.g., >40,000 for QTOF, >70,000 for Orbitrap) to ensure specificity.
Comparison of Alternatives
While Colfosceril-d9 Palmitate is an excellent internal standard for DPPC, other deuterated phospholipids or structurally similar non-endogenous phospholipids can also be used.
-
Other Deuterated Phospholipids: Using a deuterated standard of the exact analyte is considered the gold standard as it co-elutes and exhibits similar ionization behavior, providing the most accurate correction for matrix effects and other sources of variability.
-
Structurally Similar (Non-endogenous) Phospholipids: In cases where a deuterated standard is not available, a non-endogenous phospholipid with similar chemical properties (e.g., a lipid with odd-chain fatty acids) can be used. However, this approach may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Conclusion
The performance of Colfosceril-d9 Palmitate as an internal standard is consistently high across different mass spectrometry platforms, enabling reliable quantification of DPPC. The choice of the mass spectrometer should be guided by the specific analytical needs of the study. For high-sensitivity targeted quantification, a Triple Quadrupole mass spectrometer is often the optimal choice. For studies requiring high specificity, confirmation of identity, and the potential for untargeted analysis, high-resolution instruments like QTOF and Orbitrap mass spectrometers are powerful alternatives. Regardless of the platform, proper method development and validation are essential to ensure accurate and reproducible results.
Safety Operating Guide
Navigating the Disposal of Colfosceril-d9 Palmitate: A Step-by-Step Safety Protocol
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Colfosceril-d9 Palmitate, a deuterated form of a pulmonary surfactant. While specific regulations may vary, this document outlines the essential safety and logistical information based on general principles of pharmaceutical and deuterated compound waste management.
I. Pre-Disposal Assessment and Characterization
Before initiating the disposal process, a thorough assessment of the waste is crucial. This involves identifying whether the Colfosceril-d9 Palmitate waste is classified as hazardous.
A. Hazardous Waste Determination:
While the Safety Data Sheet (SDS) for the non-deuterated Colfosceril Palmitate does not classify it as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is imperative to evaluate the waste mixture for any hazardous characteristics as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These characteristics include:
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metal containers.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
Consult your institution's Environmental Health and Safety (EHS) department for assistance in making this determination. The presence of any solvents or other chemicals mixed with the Colfosceril-d9 Palmitate will influence this classification.
B. Consideration for Deuterated Compounds:
The presence of deuterium may necessitate special handling. While not inherently more hazardous, deuterated compounds should be segregated from non-deuterated waste streams to avoid complicating the disposal process and potentially increasing costs.[4]
II. Segregation and Containerization
Proper segregation and containment are fundamental to safe disposal.
A. Waste Segregation:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled waste container for Colfosceril-d9 Palmitate.
-
Avoid Mixing: Do not mix this waste with other pharmaceutical or chemical waste streams unless explicitly permitted by your facility's EHS protocols.[4] Mixing can create unknown hazards and complicate disposal procedures.
B. Container Requirements:
-
Appropriate Containers: Use containers that are compatible with the chemical nature of Colfosceril-d9 Palmitate and any solvents used.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("Colfosceril-d9 Palmitate") and any other components of the waste mixture. The date of waste generation should also be included.
III. Disposal Procedure
The recommended disposal method for pharmaceutical compounds like Colfosceril-d9 Palmitate is through a licensed hazardous material disposal company.
Step 1: Consult Institutional Protocols
Before proceeding, always consult your organization's specific safety and disposal protocols. Your EHS department will provide guidance tailored to your location and facility.
Step 2: Engage a Licensed Disposal Vendor
The disposal of pharmaceutical waste is a regulated activity.[5]
-
Certified Vendor: Your institution will have a contract with a certified hazardous waste disposal company. Contact your EHS department to coordinate a pickup.
-
Documentation: Ensure all necessary documentation, such as a waste profile sheet, is completed accurately.
Step 3: Recommended Final Disposition
Based on general guidelines for similar compounds, the most likely final disposition method is:
-
Incineration: The SDS for Colfosceril Palmitate suggests that the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] This is a common and effective method for destroying pharmaceutical waste.[2]
Important Note: Under no circumstances should Colfosceril-d9 Palmitate be disposed of down the drain or in regular trash.[2] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Colfosceril-d9 Palmitate.
Caption: Logical workflow for the disposal of Colfosceril-d9 Palmitate.
This structured approach ensures that the disposal of Colfosceril-d9 Palmitate is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and minimizes environmental impact. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarifications.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
